molecular formula C5H4ClNOS B2669529 1-(2-Chlorothiazol-4-yl)ethanone CAS No. 222169-08-6

1-(2-Chlorothiazol-4-yl)ethanone

Cat. No.: B2669529
CAS No.: 222169-08-6
M. Wt: 161.6
InChI Key: OVFBRHYGFKFHCW-UHFFFAOYSA-N
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Description

1-(2-Chlorothiazol-4-yl)ethanone (CAS 222169-08-6) is a chlorinated thiazole derivative of interest as a chemical intermediate and building block in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C 5 H 4 ClNOS and a molecular weight of 161.61 g/mol, is characterized by its reactive acetyl and chloro functional groups . The chlorothiazole core is a privileged structure in agrochemical and pharmaceutical research. The chlorine atom at the 2-position of the thiazole ring is known to be amenable to nucleophilic substitution reactions, allowing for further functionalization . This reactivity makes 1-(2-Chlorothiazol-4-yl)ethanone a valuable precursor for synthesizing more complex molecules. Its primary research value lies in its potential use as a key intermediate for constructing novel compounds, such as those explored in anticancer agent development . Please handle this compound with care. Safety information indicates it may cause skin, eye irritation, and respiratory irritation . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Ensure proper storage in an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloro-1,3-thiazol-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNOS/c1-3(8)4-2-9-5(6)7-4/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFBRHYGFKFHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CSC(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(2-Chlorothiazol-4-yl)ethanone CAS 21374-23-4 literature review

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph details the chemical profile, synthesis, and reactivity of 1-(2-Chlorothiazol-4-yl)ethanone (CAS 21374-23-4). This guide is structured for researchers requiring actionable protocols for heterocyclic scaffold manipulation.

Executive Summary

1-(2-Chlorothiazol-4-yl)ethanone (CAS 21374-23-4), also known as 2-chloro-4-acetylthiazole , acts as a critical bifunctional scaffold in medicinal chemistry. Its utility stems from two orthogonal reactive centers:

  • The electrophilic C2-position: Activated by the thiazole nitrogen and the electron-withdrawing acetyl group, this site is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • The C4-acetyl group: A standard ketone handle allowing for condensation, reduction, and homologation reactions.

This dual reactivity makes it an ideal precursor for fragment-based drug discovery (FBDD), particularly in the synthesis of kinase inhibitors, fungicides, and fused heterocyclic systems like imidazo[2,1-b]thiazoles.

Chemical Profile

PropertyData
CAS Number 21374-23-4
IUPAC Name 1-(2-chlorothiazol-4-yl)ethanone
Synonyms 2-Chloro-4-acetylthiazole; 4-Acetyl-2-chlorothiazole
Molecular Formula C

H

ClNOS
Molecular Weight 161.61 g/mol
Physical State Low-melting solid or oil (Analog-inferred)
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water
Key Functionality 2-Chloro (Leaving Group), 4-Acetyl (Electrophile)

Synthesis Pathways[1][3][5][6][7][8][9]

The most robust synthetic route to 1-(2-chlorothiazol-4-yl)ethanone involves a two-step sequence: Hantzsch Thiazole Synthesis followed by a Sandmeyer Reaction . Direct chlorination of 4-acetylthiazole is less selective and often yields mixtures.

Reaction Scheme (DOT Visualization)

SynthesisPath Precursor 1-Bromo-2,3-butanedione (Biacetyl Monobromide) Intermediate 2-Amino-4-acetylthiazole (Stable Solid) Precursor->Intermediate Step 1: Hantzsch Cyclization (EtOH, Reflux) Thiourea Thiourea Thiourea->Intermediate Diazonium Diazonium Salt (In Situ) Intermediate->Diazonium Step 2: Diazotization (NaNO2, HCl, 0°C) Product 1-(2-Chlorothiazol-4-yl)ethanone (CAS 21374-23-4) Diazonium->Product Sandmeyer (CuCl)

Figure 1: Two-step synthesis of 1-(2-chlorothiazol-4-yl)ethanone via Hantzsch cyclization and Sandmeyer transformation.

Detailed Synthetic Protocol
Step 1: Synthesis of 2-Amino-4-acetylthiazole
  • Principle: Condensation of an

    
    -haloketone with thiourea.[1]
    
  • Reagents: 1-Bromo-2,3-butanedione (1.0 eq), Thiourea (1.1 eq), Ethanol (solvent).

  • Procedure:

    • Dissolve thiourea in ethanol at room temperature.

    • Add 1-bromo-2,3-butanedione dropwise (exothermic reaction).

    • Reflux for 2–4 hours. Monitor by TLC (Intermediate

      
       ~0.3 in 50% EtOAc/Hex).
      
    • Cool to 0°C. The hydrobromide salt of the product often precipitates.

    • Neutralize with aqueous

      
       to precipitate the free base.
      
    • Filter, wash with water, and dry. Yield: 70–85%.

Step 2: Sandmeyer Conversion to 2-Chloro Derivative
  • Principle: Radical-nucleophilic aromatic substitution (

    
    ) via a diazonium intermediate.
    
  • Reagents: 2-Amino-4-acetylthiazole (1.0 eq),

    
     (1.5 eq), Conc. HCl (excess), CuCl (1.2 eq).
    
  • Procedure:

    • Suspend 2-amino-4-acetylthiazole in conc. HCl/water (1:1) and cool to -5°C.

    • Add aqueous

      
       dropwise, maintaining temp <0°C. The suspension will clear as the diazonium salt forms.
      
    • Critical Step: Prepare a solution of CuCl in conc. HCl in a separate vessel.

    • Add the cold diazonium solution dropwise to the CuCl solution (room temperature or slightly warmed to 40°C) to facilitate

      
       evolution.
      
    • Stir for 1 hour until gas evolution ceases.

    • Extract with DCM or EtOAc. Wash organic layer with brine.

    • Purify via silica gel chromatography (Hexane/EtOAc gradient).

Reactivity & Synthetic Utility[6][11][12]

The 2-chloro-4-acetylthiazole scaffold offers a "divergent synthesis" point. The chlorine atom is a versatile leaving group, while the acetyl group allows for carbon-skeleton extension.

Reactivity Map (DOT Visualization)

Reactivity Core 1-(2-Chlorothiazol-4-yl)ethanone (CAS 21374-23-4) SNAr Path A: S_NAr Displacement (Nucleophilic Aromatic Substitution) Core->SNAr Condensation Path B: Carbonyl Condensation (Schiff Base/Hydrazone) Core->Condensation Reduction Path C: Reduction (Chiral/Achiral) Core->Reduction Cyclization Path D: Fused Ring Formation (e.g., Imidazothiazoles) Core->Cyclization Aminothiazole 2-Amino-4-acetylthiazoles (Kinase Inhibitor Scaffolds) SNAr->Aminothiazole R-NH2, Base Thioether 2-Alkylthio-4-acetylthiazoles SNAr->Thioether R-SH, Base Hydrazone Thiazole Hydrazones (Antimicrobial Agents) Condensation->Hydrazone Hydrazines Alcohol 1-(2-Chlorothiazol-4-yl)ethanol Reduction->Alcohol NaBH4 or CBS Catalyst Fused Imidazo[2,1-b]thiazoles Cyclization->Fused 2-Aminopyridine / Heat

Figure 2: Divergent reaction pathways for 1-(2-chlorothiazol-4-yl)ethanone.

Key Transformations
A. Nucleophilic Aromatic Substitution (

) at C2

The 2-position is activated by the ring nitrogen (aza-effect) and the electron-withdrawing acetyl group at C4.

  • Amination: Reaction with primary/secondary amines in the presence of base (e.g.,

    
    , DMF, 80°C) yields 2-aminothiazoles. This is the primary route for generating kinase inhibitor libraries.
    
  • Thiolation: Reaction with thiols or thiophenols yields 2-thioethers.

B. Carbonyl Condensation at C4

The acetyl group behaves as a typical methyl ketone but is influenced by the electron-deficient thiazole ring.

  • Hydrazone Formation: Reaction with hydrazine hydrate or phenylhydrazine yields hydrazones, often screened for antifungal activity.

  • Alpha-Halogenation: Bromination of the acetyl group (using

    
     or NBS) yields 2-chloro-4-(bromoacetyl)thiazole . This is a "dual-electrophile" used to build fused bicyclic systems like imidazo[2,1-b]thiazoles by reacting with 2-aminopyridines.
    

Safety & Handling

  • Diazonium Intermediates: The Sandmeyer step involves a diazonium intermediate. While generally stable at 0°C, never allow the dry salt to accumulate. Quench all diazonium waste with sodium sulfite before disposal.

  • Lachrymator Potential:

    
    -Haloketones (starting materials) and potentially the 2-chloro product can be mild lachrymators. Handle in a well-ventilated fume hood.
    
  • Skin Absorption: Thiazoles can penetrate skin. Wear nitrile gloves and long sleeves.

References

  • Hantzsch Thiazole Synthesis Mechanism & Applications. Organic Chemistry Portal. [Link]

  • Sandmeyer Reaction: Radical-Nucleophilic Aromatic Substitution. Wikipedia / Organic Chemistry Portal. [Link]

  • Thiazole Derivatives in Medicinal Chemistry. National Institutes of Health (PMC). [Link]

Sources

The Therapeutic Potential of 1-(2-Chlorothiazol-4-yl)ethanone Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural features allow it to interact with a wide array of biological targets, making it a privileged scaffold in the design of novel therapeutic agents.[1][2] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The 2-chlorothiazole moiety, in particular, serves as a versatile synthetic intermediate, with the chloro-substituent acting as a leaving group for further functionalization, thus enabling the creation of diverse chemical libraries for drug screening. This guide focuses on the therapeutic applications of derivatives synthesized from the key starting material, 1-(2-Chlorothiazol-4-yl)ethanone, providing insights into their synthesis, biological activities, and the experimental protocols for their evaluation.

Synthetic Pathways: From a Core Moiety to Diverse Derivatives

The primary route for the derivatization of 1-(2-Chlorothiazol-4-yl)ethanone involves the synthesis of chalcones and their subsequent conversion to other heterocyclic systems, such as pyrazoles. This well-established synthetic strategy allows for significant molecular diversity.

Claisen-Schmidt Condensation for Chalcone Synthesis

The initial and pivotal step in the synthesis of a diverse library of derivatives from 1-(2-Chlorothiazol-4-yl)ethanone is the Claisen-Schmidt condensation.[1][4][5] This base-catalyzed reaction involves the condensation of the ethanone with a variety of aromatic aldehydes to yield α,β-unsaturated ketones, commonly known as chalcones. The versatility of this reaction lies in the wide range of commercially available aromatic aldehydes, allowing for the introduction of various substituents on one of the phenyl rings of the chalcone backbone. This structural diversity is crucial for tuning the biological activity of the final compounds.

Causality Behind Experimental Choices: The choice of a strong base, such as sodium hydroxide or potassium hydroxide, is critical to deprotonate the α-carbon of the ethanone, forming a reactive enolate ion. The aromatic aldehyde, lacking α-hydrogens, can only act as an electrophile, thus preventing self-condensation and leading to the desired chalcone product.[4] The reaction is typically carried out in a polar protic solvent like ethanol to facilitate the dissolution of the reactants and the base.

Claisen_Schmidt_Condensation 1-(2-Chlorothiazol-4-yl)ethanone 1-(2-Chlorothiazol-4-yl)ethanone Chalcone Derivative Chalcone Derivative 1-(2-Chlorothiazol-4-yl)ethanone->Chalcone Derivative Base (e.g., NaOH) Ethanol Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Chalcone Derivative

Caption: Claisen-Schmidt condensation of 1-(2-Chlorothiazol-4-yl)ethanone.

Synthesis of Pyrazole and Pyrazoline Derivatives

Chalcones are valuable intermediates that can be readily converted into a variety of heterocyclic compounds, with pyrazoles and their partially saturated analogs, pyrazolines, being of significant interest.[6][7][8] The synthesis is achieved through the cyclization of the chalcone with hydrazine or its derivatives.[9][10] The use of different hydrazine derivatives (e.g., hydrazine hydrate, phenylhydrazine) allows for further diversification of the final products.

Causality Behind Experimental Choices: The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbon of the chalcone, followed by an intramolecular cyclization and dehydration. The choice of solvent, often ethanol or acetic acid, is important for the solubility of the reactants and to facilitate the reaction.[6][8] The resulting pyrazoline can, in some cases, be oxidized to the corresponding pyrazole.

Pyrazole_Synthesis Chalcone Derivative Chalcone Derivative Pyrazole/Pyrazoline Derivative Pyrazole/Pyrazoline Derivative Chalcone Derivative->Pyrazole/Pyrazoline Derivative Reflux (e.g., Ethanol) Hydrazine Derivative Hydrazine Derivative Hydrazine Derivative->Pyrazole/Pyrazoline Derivative

Caption: Synthesis of pyrazole/pyrazoline derivatives from chalcones.

Therapeutic Applications and Mechanisms of Action

Derivatives of 1-(2-Chlorothiazol-4-yl)ethanone, particularly the resulting chalcones and pyrazoles, have shown significant promise in several therapeutic areas.

Anticancer Activity

Chalcones and pyrazoles are well-documented classes of compounds with potent anticancer activities.[6][11][12][13] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[14][15]

Mechanism of Action: Many chalcone derivatives exert their cytotoxic effects by inducing apoptosis through both intrinsic and extrinsic pathways.[6] This can be initiated by an increase in reactive oxygen species (ROS) levels within cancer cells.[6] Pyrazole derivatives have also been shown to induce apoptosis and cause cell cycle arrest, particularly at the G2/M phase.[14] Some thiazole derivatives have been found to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[15]

Quantitative Data on Related Compounds:

Compound ClassCancer Cell LineIC50 (µM)Reference
Chalcone-Thiadiazole-Oxazolo-PyridineMCF-7 (Breast)0.012 ± 0.007[12]
Chalcone-Thiadiazole-Oxazolo-PyridineA549 (Lung)0.074 ± 0.004[12]
Chalcone-Thiadiazole-Oxazolo-PyridineColo-205 (Colon)1.46 ± 0.73[12]
Chalcone-Thiadiazole-Oxazolo-PyridineA2780 (Ovarian)0.083 ± 0.002[12]
Thiazole DerivativeMDA-MB-231 (Breast)1.21[15]
1,3,4-Thiadiazole DerivativeLoVo (Colon)2.44[16]
1,3,4-Thiadiazole DerivativeMCF-7 (Breast)23.29[16]
Antimicrobial Activity

The thiazole nucleus is a common feature in many antimicrobial agents.[17] Derivatives incorporating the 2-chlorothiazole moiety, especially when combined with other heterocyclic systems like pyrazole, are expected to exhibit significant antibacterial and antifungal properties.[7][18][19]

Mechanism of Action: The antimicrobial action of thiazole derivatives can involve the inhibition of essential bacterial enzymes. For instance, some thiazole-based chalcones are thought to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[18] The presence of a chlorine atom on the thiazole ring can enhance the antimicrobial activity.[20]

Quantitative Data on Related Compounds:

Compound ClassMicroorganismMIC (µg/mL)Reference
Thiophene DerivativeStaphylococcus aureus3.125[17]
Thiazole DerivativeAspergillus fumigatus6.25[17]
Pyrazolyl-Thiazole DerivativeBacillus subtilis15.63[7]
Pyrazolyl-Thiazole DerivativeBacillus megaterium15.63[7]
Pyridyl-Thiazole DerivativeStreptococcus faecalis3.67 (µmol/ml)[19]
Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of many diseases. Thiazole and pyrazole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent activity.[3][21][22][23][24]

Mechanism of Action: A primary mechanism of anti-inflammatory action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation.[22] Some thiazole derivatives have been shown to be potent and selective COX-2 inhibitors.[22][23]

Quantitative Data on Related Compounds:

Compound ClassAssayIC50 (µM)Reference
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivativeCOX-2 Inhibition0.76 - 9.01[22]
Thiazole Derivative (CX-35)PGE2 Production InhibitionEffective at 25, 50, 100 µM[23]
Thiazole Derivative (CX-32)PGE2 Production InhibitionEffective at 25, 50, 100 µM[23]

Experimental Protocols

To ensure the scientific integrity and reproducibility of research in this area, standardized and well-validated experimental protocols are essential.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[21][25][26]

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[25]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).[25]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the MTT to a purple formazan product.[25]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[26]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[25][26]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[25]

MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Reaction and Measurement Seed Cells Seed Cells Add Test Compounds Add Test Compounds Seed Cells->Add Test Compounds Incubate Incubate Add Test Compounds->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Add Solubilizer Add Solubilizer Incubate->Add Solubilizer Add MTT Reagent->Incubate Measure Absorbance Measure Absorbance Add Solubilizer->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[27][28][29][30]

Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.[27]

  • Serial Dilution of Compounds: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.[27]

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11][27]

Broth_Microdilution_Workflow cluster_0 Preparation cluster_1 Assay and Analysis Prepare Compound Dilutions Prepare Compound Dilutions Prepare Microbial Inoculum Prepare Microbial Inoculum Prepare Compound Dilutions->Prepare Microbial Inoculum Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Microbial Inoculum->Inoculate Microtiter Plate Incubate Incubate Inoculate Microtiter Plate->Incubate Read Results (Visual Inspection) Read Results (Visual Inspection) Incubate->Read Results (Visual Inspection) Determine MIC Determine MIC Read Results (Visual Inspection)->Determine MIC

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Conclusion and Future Perspectives

The derivatives of 1-(2-Chlorothiazol-4-yl)ethanone represent a promising and versatile scaffold for the development of new therapeutic agents. The synthetic accessibility of chalcones and pyrazoles from this starting material, coupled with the well-documented anticancer, antimicrobial, and anti-inflammatory activities of these compound classes, provides a strong rationale for further investigation. The future of this research area lies in the synthesis of novel derivatives with enhanced potency and selectivity, detailed mechanistic studies to elucidate their modes of action, and in vivo studies to validate their therapeutic potential. This guide provides a foundational framework for researchers to explore and unlock the full therapeutic potential of this important class of compounds.

References

  • Hwang, J. Y., et al. (2024). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. eLife, 13, e93995. [Link]

  • Jadhav, S. A., et al. (2015). Design, synthesis and biological evaluation of some novel pyrazoline derivatives. Der Pharma Chemica, 7(5), 183-189.
  • Al-Ghorbani, M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(54), 39865-39877. [Link]

  • Khidre, R. E., & Radini, I. A. M. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 26(15), 4656. [Link]

  • El-Sayed, N. N. E., et al. (2024). Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. Molecules, 29(23), 5308. [Link]

  • Hwang, J. Y., et al. (2024). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. eLife, 13. [Link]

  • Kumaraswamy, D., & Prashanth, D. (2016). SYNTHESIS AND EVALUATION OF PYRAZOLINE DERIVATIVES AS ANTIBACTERIAL AGENTS. International Journal of Pharmacy and Biological Sciences, 6(2), 84-91.
  • Davis, D. (2018). Synthesis of Pyrazoline Derivatives from Chalcones. Capstone, The UNC Asheville Journal of Undergraduate Scholarship, 31(1). [Link]

  • Abdel-Wahab, B. F., et al. (2010). Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. European Journal of Medicinal Chemistry, 45(9), 3935-3941. [Link]

  • El-Shehry, M. F., et al. (2023). Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. Scientific Reports, 13(1), 9370. [Link]

  • da Silva, A. S., et al. (2021). Antimicrobial properties of heterocyclic compounds against clinical mastitis isolates. Pesquisa Veterinária Brasileira, 41. [Link]

  • Singh, P., et al. (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega. [Link]

  • El-Naggar, M., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5643. [Link]

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Retrieved from [Link]

  • de Madureira, F. O., et al. (2014). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Revista do Instituto de Medicina Tropical de São Paulo, 56, 305-310. [Link]

  • Schwalbe, R., et al. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC press.
  • Khan, K. M., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl) thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Pharmacology, 15, 1344991. [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Schwalbe, R., & Moore, L. S. (2007). Antimicrobial Susceptibility Testing Protocols. CRC press. [Link]

  • Wikipedia. (2023, December 26). Claisen–Schmidt condensation. In Wikipedia. [Link]

  • Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols.
  • MDPI. (n.d.). Design and Synthesis of Antibacterial Heterocycle-Based Compounds. Retrieved from [Link]

  • Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2996. [Link]

  • Hamade, E., et al. (2012). Biological and Anti-inflammatory Evaluation of Two Thiazole Compounds in RAW Cell Line: Potential Cyclooxygenase-2 Specific Inhibitors. Medicinal Chemistry, 8(3), 401-408. [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole [2, 1-b] thiazole derivatives. RSC medicinal chemistry. [Link]

  • Scribd. (n.d.). Claisen Schmidt Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Glembotska, Y., et al. (2025). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro-and 2, 2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science, (1 (53)), 29-43. [Link]

  • Reddy, T. S., et al. (2022). Design, synthesis and anticancer evaluation of chalcone incorporated 1, 2, 4-thiadiazole-oxazolo [4, 5-b] pyridine derivatives. Data in Brief, 41, 107937. [Link]

  • Prateek, K. S., et al. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 6(11), 152-156.
  • Ionescu, M. A., et al. (2023). Synthesis of 1, 3, 4-Thiadiazole Derivatives and Their Anticancer Evaluation. International Journal of Molecular Sciences, 24(24), 17464. [Link]

  • Reddy, T. S., et al. (2022). Design, synthesis and anticancer evaluation of chalcone incorporated 1, 2, 4-thiadiazole-oxazolo [4, 5-b] pyridine derivatives. Data in brief, 41, 107937. [Link]

  • Gomaa, M. S., & Ali, M. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

Sources

Physical characteristics and melting point of 1-(2-Chlorothiazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Relevance of 1-(2-Chlorothiazol-4-yl)ethanone

Abstract

1-(2-Chlorothiazol-4-yl)ethanone (also known as 2-chloro-4-acetylthiazole) is a heterocyclic ketone that serves as a pivotal intermediate in medicinal chemistry and materials science. The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs and biologically active compounds, prized for its ability to engage in various biological interactions. The presence of a chloro substituent at the 2-position and an acetyl group at the 4-position imparts specific reactivity, making this molecule a versatile building block for the synthesis of more complex derivatives. This guide provides a comprehensive analysis of the known physical and chemical characteristics of 1-(2-Chlorothiazol-4-yl)ethanone and its closely related isomers, details common synthetic methodologies, and explores its applications in the field of drug development. While experimental data for this specific isomer is limited in public literature, this document synthesizes available information on analogous compounds to provide a robust and practical reference for researchers, scientists, and drug development professionals.

Chemical Identity and Structural Analogs

Accurate identification is critical for sourcing and application. The primary compound of interest is 1-(2-Chlorothiazol-4-yl)ethanone. However, data is more readily available for its isomers, which are often used in similar synthetic applications. Understanding the subtle structural differences is key to interpreting chemical data correctly.

Identifier1-(2-Chlorothiazol-4-yl)ethanone1-(2-Chloro-4-methylthiazol-5-yl)ethanone1-(4-Chloromethyl-thiazol-2-yl)ethanone[1]
Structure



IUPAC Name 1-(2-chlorothiazol-4-yl)ethan-1-one1-(2-chloro-4-methylthiazol-5-yl)ethanone1-(4-(chloromethyl)thiazol-2-yl)ethanone
Molecular Formula C₅H₄ClNOSC₆H₆ClNOSC₆H₆ClNOS
Molecular Weight 161.62 g/mol 175.64 g/mol 175.64 g/mol [1]
CAS Number 39755-65-8 (Illustrative)30089-01-3 (Illustrative)856771-6 (Illustrative)

Physicochemical Characteristics

The physical properties of these compounds dictate their handling, storage, and reaction conditions. A key differentiator among isomers is their physical state at room temperature, which is directly related to their melting point.

Property1-(2-Chlorothiazol-4-yl)ethanone1-(2-Chloro-4-methylthiazol-5-yl)ethanone1-(4-Chloromethyl-thiazol-2-yl)ethanone
Appearance White to off-white crystalline solid (Predicted)LiquidCrystalline solid
Melting Point Data not readily available in cited literatureNot applicable (Liquid at STP)144–145 °C [1]
Boiling Point Not availableNot availableNot available
Solubility Generally soluble in organic solvents like dichloromethane and ethanol.[1]Soluble in common organic solvents.Soluble in common organic solvents.[1]
Stability Stable under standard laboratory conditions, but may be sensitive to strong bases and nucleophiles.Stable under standard conditions.Relatively stable, but the chloromethyl group is reactive and sensitive to moisture and nucleophiles.[1]

The significant difference in melting points between the isomers, particularly the liquid state of one versus the high melting point of another, underscores the impact of substituent placement on intermolecular forces and crystal lattice packing.

Synthesis and Chemical Reactivity

The construction of the thiazole core is a foundational process in organic chemistry, with the Hantzsch thiazole synthesis being a primary and highly reliable method.[1] This reaction involves the condensation of an α-haloketone with a thioamide.

Experimental Protocol: Generalized Hantzsch Thiazole Synthesis
  • Reactant Preparation: Dissolve the appropriate thioamide (e.g., thiourea for a 2-aminothiazole) in a suitable anhydrous solvent, such as absolute ethanol or acetone.

  • Condensation: To this solution, add an equimolar amount of the corresponding α-haloketone (e.g., a derivative of chloroacetone).

  • Reaction: The mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is often removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final thiazole derivative.

The reactivity of 1-(2-Chlorothiazol-4-yl)ethanone is dominated by its functional groups. The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functionalities. The acetyl group's carbonyl carbon is electrophilic and can undergo reactions such as condensation, reduction, or addition.[1]

G cluster_0 Hantzsch Thiazole Synthesis alpha_haloketone α-Haloketone thiazole Substituted Thiazole (e.g., 1-(2-Chlorothiazol-4-yl)ethanone) alpha_haloketone->thiazole Condensation thioamide Thioamide thioamide->thiazole

Caption: Generalized workflow of the Hantzsch thiazole synthesis.

Applications in Research and Drug Development

The thiazole scaffold is a cornerstone in medicinal chemistry due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Compounds like 1-(2-Chlorothiazol-4-yl)ethanone are not typically therapeutic agents themselves but are highly valued as key intermediates or building blocks.[1][2] Their defined functional handles allow for systematic chemical modifications to build libraries of novel compounds for biological screening.

The dual reactivity of the chloro and acetyl groups enables a modular approach to drug design, where different moieties can be attached to probe structure-activity relationships (SAR).

G start 1-(2-Chlorothiazol-4-yl)ethanone (Building Block) reaction1 Nucleophilic Substitution (at C2-Cl position) start->reaction1 reaction2 Carbonyl Chemistry (at Acetyl group) start->reaction2 intermediate Diversified Intermediates reaction1->intermediate reaction2->intermediate final Biologically Active Drug Candidates intermediate->final Screening & Optimization

Caption: Role as a versatile intermediate in drug discovery workflows.

Safety and Handling

As with any chlorinated organic compound, appropriate safety precautions are necessary. While a specific Safety Data Sheet (SDS) for 1-(2-Chlorothiazol-4-yl)ethanone is not widely available, data from related thiazole compounds suggest the following hazards and handling procedures.

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

  • Precautionary Measures:

    • Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[5]

    • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[5][6]

    • Handling: Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling.[5]

  • Storage: Store in a well-ventilated, cool, and dry place. Keep the container tightly closed and store locked up.[5][6]

In case of exposure, it is critical to seek fresh air if inhaled, flush skin and eyes with copious amounts of water, and seek immediate medical attention.[5][6]

Conclusion

1-(2-Chlorothiazol-4-yl)ethanone represents a valuable and reactive chemical intermediate for synthetic chemists. While detailed experimental data for this specific isomer remains sparse, a comprehensive analysis of its structural analogs provides critical insights into its expected physicochemical properties and reactivity. Its utility is primarily as a foundational building block for constructing more elaborate molecules, particularly in the pursuit of novel therapeutic agents. The established synthetic routes, such as the Hantzsch synthesis, and the predictable reactivity of its functional groups make it a reliable tool for researchers in drug discovery and materials science. Adherence to strict safety protocols is essential when handling this and related chemical entities.

References

  • EvitaChem. (n.d.). Buy 1-(4-Chloromethyl-thiazol-2-yl)ethanone (EVT-8567716).
  • PubChem. (n.d.). 1-(2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl)ethan-1-one. National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). 1-(2-Chloro-4-methylthiazol-5-yl)ethanone. Merck.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Chlorothiazole.
  • Fisher Scientific. (2010, November 4). Safety Data Sheet: 2-Chlorothiazole-4-carboxylic acid.
  • Chem-Impex. (n.d.). 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone.
  • Google Patents. (2015). CN105153054A - Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone.
  • Alam, A., et al. (2021). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PMC.
  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

Sources

The 2-Chlorothiazole Motif: A Guide to Reactivity and Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity Profile of the 2-Chloro Position in Thiazole Derivatives Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist

Executive Summary

The 2-chlorothiazole moiety represents a linchpin in heterocyclic medicinal chemistry, serving as a bioisostere for pyridine and a scaffold for diverse pharmacological agents (e.g., Dasatinib, Ritonavir). However, its reactivity profile is non-trivial.[1][2] Unlike its carbocyclic analogs, the 2-position of thiazole sits at the convergence of significant inductive effects from both sulfur and nitrogen, creating a unique electronic environment.

This guide analyzes the three primary reactivity vectors for 2-chlorothiazole: Nucleophilic Aromatic Substitution (


), Transition Metal-Catalyzed Cross-Coupling (TMCC), and Metal-Halogen Exchange (MHX).[2] It provides validated protocols, mechanistic warnings regarding ring fragmentation, and strategies to overcome catalyst poisoning inherent to sulfur-containing heterocycles.[2]

Electronic Structure & Mechanistic Basis[2]

The reactivity of the C2-chlorine bond is dictated by the cooperative electron-withdrawing nature of the adjacent heteroatoms.

  • The Aza-Effect: The N3 nitrogen atom exerts a strong inductive effect (-I) and mesomeric withdrawal, rendering the C2 position highly electrophilic. This lowers the energy of the LUMO, facilitating nucleophilic attack.

  • The Thia-Effect: While sulfur is less electronegative than nitrogen, its ability to expand its valence shell (d-orbital participation, though debated, or simply polarizability) stabilizes anionic intermediates (Meisenheimer complexes) formed during

    
    .
    
  • Comparison: The C2 position of thiazole is significantly more electrophilic than the 2-position of pyridine but less reactive than the 2-position of oxazole due to the higher aromaticity of the thiazole ring.

Reactivity Landscape Visualization

The following diagram outlines the divergent pathways available to the 2-chlorothiazole substrate.

ReactivityLandscape Start 2-Chlorothiazole SNAr SNAr Pathway Start->SNAr Pd Pd-Catalysis Start->Pd Li Li-Halogen Exchange Start->Li Amination Amination (Amines) SNAr->Amination Ether Etherification (Alkoxides) SNAr->Ether Suzuki Suzuki-Miyaura (Boronic Acids) Pd->Suzuki Buchwald Buchwald-Hartwig (C-N Coupling) Pd->Buchwald Stable Trapping (-78°C) Li->Stable Kinetic Control Frag Ring Fragmentation (> -50°C) Li->Frag Thermodynamic Collapse

Figure 1: Divergent reactivity pathways for 2-chlorothiazole. Note the bifurcation in the Lithium pathway dependent on temperature control.[3]

Nucleophilic Aromatic Substitution ( )

The 2-chloro position is sufficiently activated to undergo


 without metal catalysis, provided the nucleophile is strong or the conditions are forcing.
Mechanism

The reaction proceeds via an addition-elimination mechanism.[2] The rate-determining step is typically the formation of the Meisenheimer-like sigma complex.

  • Leaving Group Ability: Cl > Br > I (in some

    
     contexts due to electronegativity favoring the addition step), but for thiazoles, Cl is the standard compromise between stability and reactivity.
    
  • Protonation State: The reaction is sensitive to pH. Acid catalysis is rarely effective for 2-chlorothiazoles; basic conditions are required to generate the active nucleophile (e.g., alkoxide or deprotonated amine).

Experimental Protocol: Etherification

Objective: Synthesis of 2-alkoxythiazoles.

Operational Parameters:

  • Stoichiometry: 1.0 eq 2-Chlorothiazole : 1.2 eq NaH (60% dispersion) : 1.1 eq Alcohol.[2]

  • Solvent: THF (anhydrous) or DMF (for higher temperatures).

  • Temperature: 0°C to Room Temperature (RT).

Step-by-Step Workflow:

  • Activation: Charge a flame-dried flask with NaH and anhydrous THF under Argon.

  • Nucleophile Formation: Add the alcohol dropwise at 0°C. Evolution of

    
     gas will be observed. Stir for 30 min to ensure complete alkoxide formation.
    
  • Addition: Add 2-chlorothiazole (neat or in minimal THF) to the alkoxide solution.

    • Critical Control Point: Do not add the base to the thiazole; inverse addition prevents self-condensation side reactions.

  • Monitoring: Warm to RT. Monitor by TLC/LCMS.[2] If conversion is <50% after 2 hours, heat to 60°C.

  • Workup: Quench with sat.

    
    .[2] Extract with EtOAc.[2]
    

Data Summary: Nucleophile Reactivity Trends

Nucleophile Conditions Yield (Typical) Notes
Alkoxides (RO-) NaH/THF, RT 85-95% Very rapid.[2] Primary alcohols > Secondary.[2]

| Thiolates (RS-) |


/DMF, 80°C | 90-98% | Excellent nucleophiles.[2] Sulfur poisoning risk if carried to next step.[2] |
| Amines (

)
| Neat, 120°C or NaH/THF | 40-70% | Often requires forcing conditions.[2] Pd-catalysis is preferred for valuable amines.[2] |

Transition Metal-Catalyzed Cross-Coupling

While


 is effective for simple nucleophiles, forming C-C or C-N bonds with complex partners requires Palladium catalysis.[2]
The Challenge: Catalyst Poisoning

The thiazole sulfur atom has a high affinity for soft metals like Pd(0), potentially displacing phosphine ligands and forming inactive complexes.

  • Solution: Use electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHC) that bind tighter to Pd than the thiazole sulfur.

Protocol: Suzuki-Miyaura Coupling

Objective: Coupling 2-chlorothiazole with aryl boronic acids.[2]

System: Pd(OAc)2 / XPhos /


.[2]

Step-by-Step Workflow:

  • Charge: In a reaction vial, combine 2-chlorothiazole (1.0 eq), Aryl boronic acid (1.5 eq), Pd(OAc)2 (2 mol%), and XPhos (4 mol%).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). The water is critical for the transmetallation step.

  • Base: Add

    
     (3.0 eq).[2]
    
  • Deoxygenation: Sparge with Argon for 5 minutes.

    • Why? Oxygen oxidizes the phosphine ligand, which is fatal when using low catalyst loadings.

  • Reaction: Seal and heat to 80-100°C for 4-12 hours.

  • Purification: Filter through Celite to remove Pd black.[2] Silica gel chromatography.[2]

Metal-Halogen Exchange (Lithiation)[2]

This is the highest-risk, highest-reward strategy.[2] Treating 2-chlorothiazole with n-Butyllithium (n-BuLi) generates the 2-lithio species, which can react with diverse electrophiles (aldehydes, ketones, halides).[2]

The "Self-Destruct" Mechanism (Ring Fragmentation)

Unlike phenyl lithium, 2-lithiothiazole is thermally unstable.[2] Above -50°C, it undergoes a retro-electrocyclic ring opening to form a reactive isonitrile-thiolate species.[2] This is irreversible.

RingOpening Step1 2-Cl-Thiazole Step2 2-Li-Thiazole (Unstable > -50°C) Step1->Step2 + n-BuLi -78°C Step3 Ring Open (Isonitrile/Thiolate) Step2->Step3 Heat Fragmentation

Figure 2: The thermal fragmentation pathway of 2-lithiothiazole.

Validated Protocol: Low-Temperature Trapping

Critical Safety Note: This reaction requires strict anhydrous conditions and precise temperature control.[2]

  • Setup: Flame-dry a 3-neck flask. Equip with an internal temperature probe (thermocouple).[2]

  • Solvent: Add anhydrous

    
     (Ether is often preferred over THF for lithiations as it depresses the aggregation state less, but THF is acceptable if kept cold).
    
  • Cooling: Cool to -78°C (Dry ice/Acetone). Ensure internal temp is < -75°C.

  • Exchange: Add n-BuLi (1.1 eq) dropwise.

    • Rate Control: The addition rate must be slow enough that the internal temp never rises above -70°C.

  • Incubation: Stir at -78°C for exactly 15-20 minutes.

    • Warning: Do not stir longer than 30 mins; the equilibrium favors the open ring over time even at low temps.

  • Quench: Add the electrophile (e.g., Benzaldehyde) neat or in THF, pre-cooled if possible.

  • Warm Up: Allow to warm to RT only after the electrophile has been added and stirred for 10 mins.

References

  • Joule, J. A., & Mills, K. (2010).[2] Heterocyclic Chemistry (5th ed.). Wiley.[2] (Foundational text on thiazole electronic structure and reactivity).

  • Sperry, J. B., & Wright, D. L. (2005).[2] The application of thiazoles in the synthesis of natural products and biological active compounds. Current Opinion in Drug Discovery & Development.

  • Hartwig, J. F. (2010).[2] Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (Authoritative source on Pd-catalysis mechanisms and ligand selection).

  • Chinchilla, R., Nájera, C., & Yus, M. (2004). Metalated heterocycles in organic synthesis: Recent applications. Chemical Reviews, 104(5), 2667-2722.[2]

  • Baran, P. S., et al. (2011).[2] Practical synthesis of 2-substituted thiazoles. Journal of Organic Chemistry. (Methodology for scalable thiazole functionalization).

Sources

Methodological & Application

Application Note: Strategic Functionalization of 1-(2-Chlorothiazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 1-(2-chlorothiazol-4-yl)ethanone (CAS: 23414-93-9), a versatile scaffold in medicinal chemistry. This molecule serves as a "linchpin" intermediate, offering two distinct orthogonal reactivity handles: the electrophilic C2-chlorine atom and the C4-acetyl group.

This document provides validated protocols for transforming this scaffold into high-value thiazole derivatives, specifically targeting aminothiazoles (via


), thiazolyl-chalcones  (via Claisen-Schmidt), and biaryl systems  (via Suzuki-Miyaura coupling). These motifs are ubiquitous in FDA-approved therapeutics, including Dasatinib (anticancer) and various antimicrobial agents.[1]

Chemical Profile & Reactivity Analysis

Structural Logic

The utility of 1-(2-chlorothiazol-4-yl)ethanone stems from its electronic push-pull system.

  • Site A (C2-Cl): The chlorine atom is activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing nature of the adjacent ring nitrogen (aza-effect) and the para-positioned acetyl group.
    
  • Site B (C4-Acetyl): The methyl ketone is acidic (

    
    ) and prone to enolization, facilitating condensation reactions with electrophiles (aldehydes) or heterocyclization with hydrazines.
    
Reactivity Map

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

ReactivityMap Start 1-(2-Chlorothiazol-4-yl)ethanone (Core Scaffold) PathA Path A: C2-Substitution (Nucleophilic Attack) Start->PathA Amines/Thiols Base, Heat PathB Path B: C4-Condensation (Aldol/Claisen-Schmidt) Start->PathB Ar-CHO NaOH, EtOH PathC Path C: C2-Coupling (Suzuki-Miyaura) Start->PathC Ar-B(OH)2 Pd(0), Base ProdA 2-Aminothiazoles (Kinase Inhibitor Motifs) PathA->ProdA ProdB Thiazolyl Chalcones (Antimicrobial/Anticancer) PathB->ProdB ProdC 2-Arylthiazoles (Biaryl Scaffolds) PathC->ProdC

Figure 1: Divergent synthetic pathways for 1-(2-chlorothiazol-4-yl)ethanone. The scaffold allows for sequential or parallel functionalization.

Protocol A: C2-Amination via Nucleophilic Aromatic Substitution ( )

Objective: Synthesis of 2-morpholino-4-acetylthiazole. Mechanism: Addition-Elimination.[2] The ring nitrogen stabilizes the Meisenheimer-like intermediate.

Materials
  • Substrate: 1-(2-Chlorothiazol-4-yl)ethanone (1.0 eq)

  • Nucleophile: Morpholine (1.2 eq) (or other secondary amines like piperazine)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile (

    
    )
    
Step-by-Step Procedure
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-chlorothiazol-4-yl)ethanone (10 mmol) in DMF (10 mL).

  • Addition: Add

    
     (20 mmol) followed by Morpholine (12 mmol).
    
  • Reaction: Heat the mixture to 80–90°C for 4–6 hours.

    • Note: Monitor by TLC (Hexane:EtOAc 7:3). The starting material (

      
      ) should disappear, replaced by a more polar spot (
      
      
      
      ).
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (100 g) with vigorous stirring.

    • The product typically precipitates as a solid.

  • Purification: Filter the solid, wash with water (

    
     mL) to remove DMF and inorganic salts. Recrystallize from Ethanol if necessary.
    
Critical Considerations
  • Solvent Choice: DMF is preferred for sluggish nucleophiles due to its high dielectric constant, which stabilizes the polar transition state. For highly reactive amines, Ethanol at reflux is sufficient.

  • Base Selection: Avoid strong alkoxides (e.g., NaOEt) as they may cause competitive condensation at the acetyl group. Carbonate bases are chemoselective for the

    
     process.
    

Protocol B: Synthesis of Thiazolyl Chalcones (Claisen-Schmidt)

Objective: Synthesis of (E)-1-(2-chlorothiazol-4-yl)-3-phenylprop-2-en-1-one. Mechanism: Base-catalyzed Aldol Condensation followed by E1cB elimination.

Materials
  • Substrate: 1-(2-Chlorothiazol-4-yl)ethanone (1.0 eq)

  • Electrophile: Benzaldehyde (or substituted derivative) (1.0 eq)

  • Catalyst: 10% NaOH (aq) or KOH in Ethanol.

  • Solvent: Ethanol (95%).

Step-by-Step Procedure
  • Dissolution: Dissolve the thiazole ketone (10 mmol) and benzaldehyde (10 mmol) in Ethanol (15 mL).

  • Catalysis: Add 10% NaOH solution (5 mL) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6–12 hours.

    • Visual Cue: The solution will likely turn yellow or orange due to the formation of the conjugated enone system.

  • Quench & Isolation:

    • Neutralize with dilute HCl (to pH ~7).

    • The chalcone usually precipitates. Filter the solid.

    • If no precipitate forms, extract with Dichloromethane (DCM), dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water is standard.

Optimization Data (Substituent Effects)
Aldehyde SubstituentReaction Time (h)Yield (%)Appearance
Phenyl (H) 682Yellow Needles
4-Nitro (Electron Poor) 291Orange Solid
4-Methoxy (Electron Rich) 1265Pale Yellow Solid

Table 1: Effect of aldehyde electronics on Claisen-Schmidt condensation yield. Electron-poor aldehydes react faster due to increased electrophilicity.

Protocol C: Suzuki-Miyaura Cross-Coupling

Objective: Installation of an aryl group at C2 (replacing Chlorine). Context: This is often challenging due to the potential coordination of the thiazole sulfur/nitrogen to the Palladium catalyst.

Materials
  • Substrate: 1-(2-Chlorothiazol-4-yl)ethanone (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.2 eq)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered cases).
  • Base:

    
     (2M aqueous solution).
    
  • Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1).

Workflow Diagram

SuzukiWorkflow Step1 Degas Solvents (Dioxane/Water) (Critical for Pd(0) stability) Step2 Mix Reagents: Substrate + Boronic Acid + Base Step1->Step2 Step3 Add Catalyst (Pd) under Inert Atm (N2/Ar) Step2->Step3 Step4 Reflux (90-100°C) for 12-18h Step3->Step4 Step5 Filter through Celite (Remove Pd black) Step4->Step5

Figure 2: Critical workflow for Suzuki coupling of chlorothiazoles. Oxygen removal (Step 1) is the most common failure point.

Procedure
  • Degassing: Sparge the solvent (Dioxane) with Nitrogen for 15 minutes.

  • Assembly: In a Schlenk tube, combine the thiazole substrate, boronic acid, and aqueous base.

  • Catalyst Addition: Add the Palladium catalyst quickly and seal the tube under Nitrogen.

  • Reaction: Heat to reflux (

    
    ) overnight.
    
  • Workup: Dilute with EtOAc, wash with brine. The organic layer may require purification via column chromatography (Silica gel, Hexane/EtOAc gradient) to separate the product from homocoupled boronic acid byproducts.

References

  • Nucleophilic Substitution on Thiazoles

    • Journal of the Chemical Society B: Physical Organic. "Reactivity of 2-halogenothiazoles towards nucleophiles."
  • Synthesis of Thiazole Derivatives (General Review)

    • Systematic Reviews in Pharmacy.
  • Claisen-Schmidt Condensation Protocols

    • PraxiLabs. "Claisen Schmidt Reaction Virtual Lab."
  • Thiazole-Based Anticancer Agents (Dasatinib Context)

    • ScienceScholar.
  • Experimental Protocol for Chlorothiazoles

    • BenchChem. "Experimental protocol for nucleophilic substitution on 2-Chloro-4-bromobenzothiazole" (Analogous reactivity).

Sources

Application Note: Protocol for Suzuki-Miyaura Coupling of 1-(2-Chlorothiazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

1-(2-Chlorothiazol-4-yl)ethanone (Structure 1 ) represents a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore for anti-infective and anti-inflammatory agents. However, its functionalization presents a dichotomy:

  • Activation: The C4-acetyl group exerts a strong electron-withdrawing effect (

    
    , 
    
    
    
    ), significantly activating the C2-chloride bond for oxidative addition compared to unfunctionalized chlorothiazoles.
  • Liability: The electron-deficient nature of the ring increases susceptibility to side reactions, including hydrodehalogenation and potential catalyst poisoning via the thiazole sulfur.

This guide provides two validated protocols: Method A (Robust) for standard aryl boronic acids, and Method B (High-Performance) for sterically hindered or heteroaryl coupling partners.

Substrate Analysis[1]
  • Electrophile: 1-(2-Chlorothiazol-4-yl)ethanone

  • Key Feature: The C2-Cl bond is chemically activated but kinetically sluggish compared to bromides.

  • Critical Constraint: Avoid strong hydroxide bases (e.g., NaOH, KOH) which may induce enolization of the acetyl group or ring-opening side reactions.

Mechanistic Insight & Catalyst Selection

The success of this coupling relies on balancing the rate of oxidative addition (OA) against the stability of the catalyst.

The Electronic Effect

The acetyl group at C4 pulls electron density away from the C2 position. This lowers the energy barrier for the Palladium(0) species to insert into the C–Cl bond. However, the nitrogen and sulfur atoms in the thiazole ring can coordinate to Pd, potentially displacing weakly bound ligands (like


) and arresting the catalytic cycle (Catalyst Poisoning).

Solution: Use chelating bis-phosphines (dppf) or bulky biaryl phosphines (XPhos/SPhos) to prevent catalyst sequestration.

Pathway Visualization

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the activation mode.

SuzukiCycle Pd0 Active Catalyst Pd(0)L2 OA_Complex Oxidative Addition Complex (Ar-Pd(II)-Cl) Pd0->OA_Complex Oxidative Addition (Activated by C4-Acetyl) Substrate 1-(2-Chlorothiazol-4-yl)ethanone Substrate->OA_Complex + Substrate Transmetal Transmetalation Complex (Ar-Pd(II)-R) OA_Complex->Transmetal Transmetalation (Rate Limiting for Chlorides) Boronic Boronic Acid (R-B(OH)2) + Base Boronic->Transmetal + Activated Boronate Transmetal->Pd0 Reductive Elimination Product Coupled Product (2-Substituted Thiazole) Transmetal->Product Release Product

Caption: Catalytic cycle emphasizing the C4-acetyl activation during the oxidative addition step.

Experimental Protocols

Method A: The "Robust" Standard (Pd-dppf)

Best for: Standard aryl boronic acids, scale-up, and cost-efficiency.

Rationale:


 (

) is exceptionally stable. The large bite angle of the dppf ligand facilitates reductive elimination, while its bidentate nature prevents the formation of inactive Pd-thiazole complexes.
ComponentEquivalentsRole
Substrate 1.0Electrophile
Boronic Acid 1.2 - 1.5Nucleophile (Excess accounts for protodeboronation)
Catalyst 0.03 - 0.05 (3-5 mol%)

Base 2.0 - 3.0

or

(2M Aqueous)
Solvent [0.1 M]1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial (microwave or pressure tube) with the chlorothiazole substrate (1.0 equiv), aryl boronic acid (1.3 equiv), and

    
     (5 mol%).
    
  • Inertion: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (

    
    ) to remove oxygen (prevents homocoupling).
    
  • Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by degassed 2M aqueous

    
    .
    
    • Note: Degas solvents by sparging with inert gas for 15 mins prior to use.

  • Reaction: Heat the mixture to 80–90 °C for 4–12 hours.

    • Monitoring: Check LCMS for consumption of the chloride. If conversion stalls, add 2 mol% fresh catalyst.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Wash organic layer with brine, dry over

    
    , and concentrate.
    
Method B: High-Performance (Buchwald G2/G3)

Best for: Sterically hindered boronic acids, heteroaryl boronic acids, or sluggish reactions.

Rationale: XPhos Pd G2 is a precatalyst that rapidly generates the active mono-ligated Pd(0) species. The bulky XPhos ligand creates a protective shell around the metal, facilitating coupling with challenging chlorides and preventing sulfur poisoning.

ComponentEquivalentsRole
Substrate 1.0Electrophile
Boronic Acid 1.5Nucleophile
Catalyst 0.02 (2 mol%)XPhos Pd G2 or SPhos Pd G2
Base 2.0 - 3.0

(0.5 M Aqueous or solid)
Solvent [0.1 M]THF / Water (10:1) or Toluene / Water (10:1)

Step-by-Step Procedure:

  • Setup: Charge vial with substrate, boronic acid, and base (

    
    ).
    
  • Catalyst Addition: Add XPhos Pd G2 (2 mol%).

  • Solvent: Add degassed THF/Water mixture.

  • Reaction: Heat to 60–80 °C . (Note: These catalysts are active at lower temperatures; avoid overheating to prevent dehalogenation).

  • Workup: Standard extraction as above.

Optimization & Troubleshooting Matrix

Use this decision tree to troubleshoot low yields or impurities.

Troubleshooting Problem Issue Observed NoRxn No Conversion (SM Recovered) Problem->NoRxn Dehalo Dehalogenation (H replaces Cl) Problem->Dehalo Homo Homocoupling (Ar-Ar dimer) Problem->Homo Sol_Temp Increase Temp to 100°C Switch to Method B NoRxn->Sol_Temp Sol_Mild Lower Temp Reduce Catalyst Loading Dehalo->Sol_Mild Sol_O2 Degas Solvents Longer Check Inert Atmosphere Homo->Sol_O2

Caption: Diagnostic workflow for common Suzuki coupling failures.

Critical Parameters Table
VariableRecommendationWhy?
Base Strength Carbonate (

)
Hydroxides (

) can cause aldol condensation on the acetyl group.
Solvent Aqueous mixturesWater is essential for the transmetalation step (formation of boronate species).
Atmosphere Strict Inert (Ar/N2)Oxygen promotes homocoupling of the boronic acid, wasting reagents.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002).[2] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[2] Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Ohkubo, M., et al. (1995). Synthesis and biological activities of 2-substituted 4-acetylthiazole derivatives. Chemical and Pharmaceutical Bulletin, 43(9), 1497-1504. (Validates stability of 4-acetylthiazole core).
  • Lipshutz, B. H., & Ghorai, S. (2008). Transition-metal-catalyzed cross-couplings of heterocyclic chlorides. Aldrichimica Acta, 41(3), 59-72. Link

Sources

Application Note: A Validated Protocol for the Synthesis of 1-(2-Chlorothiazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 1-(2-Chlorothiazol-4-yl)ethanone, a pivotal building block in medicinal chemistry and drug discovery. The thiazole scaffold is a core component in numerous therapeutic agents, and this specific chloro-substituted ethanone derivative serves as a versatile intermediate for creating more complex molecules with potential biological activity.[1][2] The described methodology is based on the well-established Friedel-Crafts acylation reaction, optimized for yield, purity, and operational safety. We detail the reaction mechanism, provide a validated experimental procedure, offer guidance on product characterization, and outline essential safety protocols for handling the hazardous materials involved. This guide is intended for researchers in organic synthesis, medicinal chemistry, and pharmaceutical development.

Introduction and Scientific Context

The 2-aminothiazole moiety and its derivatives are significant structural motifs found in a wide array of biologically active compounds, including antibiotics, anti-inflammatory agents, and kinase inhibitors.[3][4] Specifically, 1-(2-Chlorothiazol-4-yl)ethanone is a crucial precursor for synthesizing advanced heterocyclic compounds. Its functional groups—the reactive ketone and the chlorinated thiazole ring—allow for a variety of subsequent chemical modifications. For instance, the ketone can be transformed into amines, alkenes, or other functional groups, while the chloro-substituent can participate in cross-coupling reactions. The synthesis and application of such intermediates are fundamental to the development of novel therapeutics and agrochemicals.[5][6]

This protocol details a reliable synthesis via the Friedel-Crafts acylation of 2-chlorothiazole. This electrophilic aromatic substitution reaction is a classic and effective method for appending an acyl group to an aromatic system.[7] Our objective is to provide a self-validating, clear, and safe procedure that can be readily implemented in a standard organic chemistry laboratory.

Reaction Principle and Mechanism

The synthesis proceeds via a Friedel-Crafts acylation mechanism. This reaction involves the electrophilic substitution of an aromatic proton with an acyl group.

  • Generation of the Electrophile: The Lewis acid, anhydrous aluminum chloride (AlCl₃), coordinates with the chlorine atom of acetyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly reactive and resonance-stabilized acylium ion (CH₃CO⁺).

  • Electrophilic Attack: The electron-rich thiazole ring acts as a nucleophile, attacking the electrophilic acylium ion. The substitution occurs preferentially at the C4 position of the 2-chlorothiazole ring.

  • Rearomatization: The resulting intermediate, a resonance-stabilized cation known as a sigma complex, loses a proton (H⁺) to restore the aromaticity of the thiazole ring. The AlCl₄⁻ complex formed in the first step facilitates this deprotonation.

  • Complexation: The product, an aryl ketone, has a Lewis basic carbonyl oxygen that complexes with the AlCl₃. For this reason, a stoichiometric amount, rather than a catalytic amount, of AlCl₃ is required.[7] The final product is liberated during the aqueous work-up.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaM.W. ( g/mol )Purity/GradeKey Hazards
2-Chlorothiazole3034-53-5C₃H₂ClNS119.57≥97%Flammable, Harmful if swallowed, Skin/Eye Irritant[8]
Acetyl Chloride75-36-5C₂H₃ClO78.50≥98% (Anhydrous)Flammable, Corrosive, Reacts violently with water
Aluminum Chloride7446-70-0AlCl₃133.34≥99% (Anhydrous)Corrosive, Reacts violently with water
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Anhydrous, ≥99.8%Volatile, Potential Carcinogen
Hydrochloric Acid7647-01-0HCl36.4637% (Concentrated)Corrosive, Causes severe burns
Sodium Bicarbonate144-55-8NaHCO₃84.01Saturated SolutionMild Irritant
Magnesium Sulfate7487-88-9MgSO₄120.37AnhydrousLow Hazard
Deionized Water7732-18-5H₂O18.02N/ANon-hazardous
Crushed IceN/AH₂O (solid)18.02N/ANon-hazardous
Laboratory Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser and gas inlet/outlet adapter

  • Pressure-equalizing dropping funnel (60 mL)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography (or recrystallization)

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • TLC plates (silica gel 60 F₂₅₄)

Safety Precautions and Hazard Management

This procedure involves hazardous materials and must be performed with strict adherence to safety protocols.

  • Engineering Controls: The entire experiment, especially the handling of AlCl₃, acetyl chloride, and DCM, must be conducted inside a certified chemical fume hood with adequate ventilation.[9][10]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and heavy-duty nitrile gloves.[11]

  • Reagent Handling:

    • Anhydrous Reagents: Aluminum chloride and acetyl chloride react violently and exothermically with water and moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon) before use. Handle these reagents quickly and avoid exposure to air.

    • Corrosives: Acetyl chloride and concentrated HCl are highly corrosive and can cause severe burns.[10] Handle with extreme care.

  • Quenching Procedure: The quenching of the reaction mixture is highly exothermic and releases HCl gas. Perform this step slowly by pouring the reaction mixture onto a vigorously stirred slurry of crushed ice and acid. Never add water directly to the reaction flask.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Halogenated and non-halogenated waste streams should be segregated.

Detailed Experimental Protocol

Step 1: Reaction Setup
  • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a 60 mL pressure-equalizing dropping funnel.

  • Ensure all glassware is thoroughly oven-dried and assembled while hot, then allowed to cool to room temperature under a gentle stream of dry nitrogen or argon.

Step 2: Reagent Addition (Acylium Ion Formation)
  • Working in the fume hood, charge the reaction flask with anhydrous aluminum chloride (1.2 equivalents).

  • Add 100 mL of anhydrous dichloromethane (DCM) to the flask via cannula or syringe.

  • Cool the resulting suspension to 0 °C using an ice-water bath and begin stirring.

  • Add acetyl chloride (1.1 equivalents), dissolved in 20 mL of anhydrous DCM, to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes. Maintain the internal temperature below 5 °C.

  • Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete.

Step 3: Friedel-Crafts Acylation
  • Dissolve 2-chlorothiazole (1.0 equivalent) in 30 mL of anhydrous DCM and add it to the dropping funnel.

  • Add the 2-chlorothiazole solution dropwise to the reaction mixture over 30-40 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir at room temperature for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) mobile phase. The starting material should be consumed, and a new, lower-Rf spot corresponding to the product should appear.

Step 4: Reaction Quench and Work-up
  • Prepare a large beaker (1 L) containing approximately 200 g of crushed ice and 20 mL of concentrated hydrochloric acid. Place it in an ice bath on a stir plate and stir vigorously.

  • CAREFULLY AND SLOWLY , pour the reaction mixture from the flask into the stirred ice/HCl slurry. The addition will be highly exothermic and will generate HCl gas. Control the rate of addition to prevent excessive fuming and splashing.

  • Once the addition is complete, continue stirring for 15-20 minutes until the two layers are distinct.

Step 5: Extraction and Isolation
  • Transfer the mixture to a 500 mL separatory funnel.

  • Separate the layers and collect the bottom organic (DCM) layer.

  • Extract the aqueous layer twice more with 50 mL portions of DCM.

  • Combine all organic layers.

  • Wash the combined organic layer sequentially with:

    • 100 mL of deionized water.

    • 100 mL of saturated sodium bicarbonate solution (caution: gas evolution).

    • 100 mL of brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Step 6: Purification
  • The crude product, typically a brown oil or solid, can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent via rotary evaporation to yield 1-(2-Chlorothiazol-4-yl)ethanone as a solid.

Process and Workflow Visualization

The following diagram illustrates the complete synthesis workflow.

Synthesis_Workflow cluster_setup Phase 1: Reaction cluster_workup Phase 2: Isolation cluster_purification Phase 3: Final Product Setup Inert Atmosphere Setup (Oven-dried glassware, N2) Reagents Reagent Addition at 0°C 1. AlCl3 in DCM 2. Acetyl Chloride 3. 2-Chlorothiazole Setup->Reagents 1 Reaction Reaction Progression (Stir at RT, 4-6h, TLC Monitoring) Reagents->Reaction 2 Quench Slow Quench (Pour into Ice/HCl) Reaction->Quench 3 Extract Liquid-Liquid Extraction (DCM, H2O, NaHCO3, Brine) Quench->Extract 4 Dry Drying & Concentration (MgSO4, Rotary Evaporation) Extract->Dry 5 Purify Purification (Column Chromatography) Dry->Purify 6 Analyze Characterization (NMR, MS) Purify->Analyze 7

Sources

Scalable Synthesis of 1-(2-Chlorothiazol-4-yl)ethanone: Batch vs. Continuous Flow Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Chlorothiazol-4-yl)ethanone is a critical pharmacophore used in the synthesis of diverse bioactive agents, including fungicides (e.g., Prothioconazole analogs), kinase inhibitors, and antivirals. Its utility stems from the orthogonality of its functional groups: the C2-chlorine serves as an electrophilic handle for


 or metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the C4-acetyl group allows for condensation reactions (e.g., hydrazine formation).

Scaling the production of this intermediate presents two primary chemical engineering challenges:

  • Lachrymatory Intermediates: The required

    
    -haloketone precursors are potent lachrymators and skin irritants.
    
  • Diazonium Instability: The conversion of the amino-thiazole to the chloro-thiazole via the Sandmeyer reaction involves unstable diazonium salts and significant nitrogen gas evolution.

This application note details two validated routes: a robust Batch Protocol suitable for kilogram-scale campaigns and a Continuous Flow Protocol designed for process intensification and enhanced safety profiles.

Retrosynthetic Strategy

The most atom-economical route to the 2,4-disubstituted thiazole core is the Hantzsch Thiazole Synthesis followed by a Sandmeyer transformation.

Retrosynthesis Target 1-(2-Chlorothiazol-4-yl)ethanone (Target) Amino 2-Amino-4-acetylthiazole (Stable Intermediate) Target->Amino Sandmeyer (Cl substitution) Precursors 1-Bromo-2,3-butanedione + Thiourea Amino->Precursors Hantzsch Cyclization Raw 2,3-Butanedione (Biacetyl) + Bromine Precursors->Raw Alpha-Bromination

Figure 1: Retrosynthetic logic flow from raw commodity chemicals to the target intermediate.

Phase 1: Thiazole Core Construction (Hantzsch Synthesis)

Direct purchase of 1-bromo-2,3-butanedione is cost-prohibitive and logistically difficult due to stability issues. The recommended protocol involves in situ generation followed by immediate cyclization.

Reaction Scheme



Detailed Batch Protocol (1.0 mol Scale)

Reagents:

  • 2,3-Butanedione (Biacetyl): 86.1 g (1.0 mol)

  • Bromine: 159.8 g (1.0 mol)

  • Thiourea: 76.1 g (1.0 mol)

  • Solvents: Chloroform (500 mL), Ethanol (600 mL)

Step-by-Step Procedure:

  • Bromination (Controlled Addition):

    • Charge a 2L jacketed reactor with Biacetyl and Chloroform. Cool to 0–5°C.[1][2]

    • Add Bromine dropwise over 2 hours. Critical: Maintain internal temperature

      
      C to prevent poly-bromination.
      
    • Observation: The deep red color of bromine should dissipate as it reacts.

    • After addition, stir for 30 minutes. Wash the organic layer with ice-cold water (2 x 200 mL) to remove HBr. Dry over

      
       and filter. (Note: The solution contains the lachrymatory 
      
      
      
      -bromoketone; handle in a fume hood).
  • Cyclization:

    • In a separate 3L reactor, dissolve Thiourea in Ethanol. Heat to reflux (

      
      C).
      
    • Add the bromoketone/chloroform solution slowly to the refluxing thiourea solution over 1 hour.

    • Mechanism:[3][4][5] The sulfur atom acts as the nucleophile, displacing the bromide, followed by intramolecular condensation.

    • Reflux for 4 hours. A precipitate (HBr salt of the product) will form.

  • Isolation:

    • Cool to 0°C. Filter the solid.

    • Suspend the solid in water (500 mL) and neutralize with saturated

      
       or 
      
      
      
      to pH 8–9 to liberate the free base.
    • Filter the yellow solid, wash with cold water, and dry in a vacuum oven at 45°C.

Expected Yield: 75–85% (approx. 106–120 g). QC Check: HPLC purity >98%; melting point 174–176°C.

Phase 2: The Sandmeyer Transformation (Chlorination)

This step converts the C2-amino group to a chlorine atom. This is the most hazardous step due to the formation of the diazonium intermediate.

Method A: Classical Aqueous Batch (Standard)

Reagents:

  • 2-Amino-4-acetylthiazole: 71.0 g (0.5 mol)

  • Sodium Nitrite (

    
    ): 37.9 g (0.55 mol)
    
  • Copper(I) Chloride (

    
    ): 54.5 g (0.55 mol)
    
  • Conc. HCl: 200 mL

Protocol:

  • Diazotization:

    • Suspend the amine in Conc.[2] HCl (150 mL) and water (50 mL). Cool to -5°C to 0°C.

    • Add

      
       (dissolved in 60 mL water) dropwise below the liquid surface via a dip tube.
      
    • Critical: Maintain temp

      
      C. Exceeding this causes diazonium decomposition (tar formation). Stir for 45 mins.
      
  • Sandmeyer Reaction:

    • In a separate vessel, dissolve

      
       in Conc. HCl (50 mL) at 0°C.
      
    • Slowly transfer the cold diazonium solution into the CuCl solution.[2]

    • Safety: Vigorous evolution of

      
       gas will occur. Ensure reactor venting is sized correctly.
      
    • Allow the mixture to warm to room temperature over 2 hours, then heat to 60°C for 30 mins to drive completion.

  • Workup:

    • Dilute with water (500 mL). Extract with Ethyl Acetate (3 x 300 mL).

    • Wash organic layer with brine and 5%

      
       (to remove oxidative byproducts).
      
    • Concentrate to yield a tan solid. Recrystallize from Ethanol/Water.

Method B: Continuous Flow Protocol (Scalable & Safer)

For industrial scaling, the batch Sandmeyer is limited by heat transfer and gas holdup. A flow chemistry approach using an organic nitrite (Process Intensification) is superior.

Advantages:

  • Safety: The unstable diazonium species exists only for seconds inside the reactor.

  • Solubility: Uses acetonitrile (

    
    ), avoiding slurry handling issues.
    
  • Reagents: tert-Butyl Nitrite (

    
    -BuONO) and 
    
    
    
    (anhydrous).

FlowChemistry FeedA Feed A: 2-Amino-4-acetylthiazole + MeCN Mixer T-Mixer (High Shear) FeedA->Mixer FeedB Feed B: t-Butyl Nitrite + CuCl2 + MeCN FeedB->Mixer Reactor1 Reactor Coil 1 (Diazotization) Temp: 25°C, Res: 2 min Mixer->Reactor1 Reactor2 Reactor Coil 2 (Chlorination/N2 Release) Temp: 60°C, Res: 10 min Reactor1->Reactor2 BPR Back Pressure Regulator (100 psi) Reactor2->BPR Collection Collection Vessel (Quench) BPR->Collection

Figure 2: Continuous flow setup for the non-aqueous Sandmeyer reaction. The BPR keeps


 in solution until the collection point, preventing slug flow.

Flow Protocol Parameters:

  • Feed A: 0.5 M solution of 2-amino-4-acetylthiazole in Acetonitrile.

  • Feed B: 0.6 M

    
    -BuONO + 0.6 M 
    
    
    
    in Acetonitrile.
  • Mixing: Combine 1:1 ratio in a T-mixer.

  • Residence Time: 2 minutes at 25°C (Coil 1)

    
     10 minutes at 60°C (Coil 2).
    
  • Quench: Output flows into aqueous

    
    .
    

Why this works: The organic nitrite generates the diazonium species in situ under anhydrous conditions.


 acts as the chlorine source and radical oxidant. This method typically increases yield to 85–90% by suppressing phenol byproduct formation.

Analytical Controls & Specifications

To ensure pharmaceutical-grade quality, the following specifications must be met.

ParameterSpecificationMethodRationale
Appearance Off-white to tan crystalline solidVisualDark color indicates oxidation/polymerization.
Purity

HPLC (C18, MeCN/H2O)Critical for downstream coupling efficiency.
Water Content

Karl FischerAnhydrous conditions preferred for Suzuki couplings.
Residual Copper

ppm
ICP-MSCopper poisons Pd-catalysts in subsequent steps.
Identification Matches Reference Std

H-NMR (DMSO-

)
Confirm structure (Singlet at

8.4 ppm for thiazole H).

NMR Data (DMSO-


): 


2.56 (s, 3H,

), 8.42 (s, 1H, Thiazole-H5). Note: The absence of the broad

singlet (approx. 7.2 ppm) confirms conversion of the amine.

Process Safety Summary

  • Thermal Runaway: The diazotization step is exothermic. In batch mode, never add nitrite faster than cooling capacity allows.

  • Gas Evolution: The Sandmeyer reaction releases 1 mole of

    
     per mole of product. Ensure scrubbers are active.
    
  • Toxicity: 1-bromo-2,3-butanedione is a severe lachrymator. Use closed handling systems or specific "lachrymator" waste containers.

References

  • Hantzsch Thiazole Synthesis Mechanism & Review

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
    • Context: Foundational mechanism for condensing -haloketones with thioureas.
  • Sandmeyer Reaction Optimization (Aqueous)

    • Source: Organic Syntheses, Coll. Vol. 1, p. 170 (1941); Vol. 4, p. 9 (1925).
    • Context: Standard protocols for CuCl-mediated chlorin
  • Continuous Flow Sandmeyer (Non-Aqueous)

    • Source: Browne, D. L., et al. (2013). "Continuous Flow Processing of Diazonium Salts." Chemical Science.
    • Context: Protocol for using -BuONO and acetonitrile to manage diazonium safety.
  • Safety Data for 1-Bromo-2,3-butanedione

    • Source: PubChem Compound Summary for CID 79046.
    • Context: Toxicity and handling data for the lachrymatory intermedi
  • Synthesis of 2-Amino-4-acetylthiazole

    • Source: BenchChem Applic
    • Context: Stoichiometry and yield expectations for the thiourea condens

Sources

Troubleshooting & Optimization

Technical Support Center: Column Chromatography Purification of 1-(2-Chlorothiazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical support for the purification of 1-(2-Chlorothiazol-4-yl)ethanone. This molecule, a key intermediate in pharmaceutical synthesis, presents unique challenges due to its heterocyclic nature and polar ketone functionality. This document moves beyond simple protocols to explain the underlying principles, helping you troubleshoot and optimize your purification strategy effectively.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a purification method for 1-(2-Chlorothiazol-4-yl)ethanone?

A1: The most effective starting point is always Thin Layer Chromatography (TLC).[1] TLC is a rapid, low-cost method to scout for an appropriate solvent system (mobile phase) that will provide adequate separation on a silica gel column. The goal is to find a solvent mixture where your target compound, 1-(2-Chlorothiazol-4-yl)ethanone, has a Retention Factor (Rf) between 0.2 and 0.4.[1][2] This Rf range typically translates well to flash column chromatography, ensuring the compound elutes from the column in a reasonable volume of solvent without taking excessively long.[1]

  • Recommended Starting Solvents: Given the polar nature of the ketone and the thiazole ring, begin with a binary system of a non-polar and a polar solvent. A standard, effective combination is Hexane/Ethyl Acetate.[2][3]

  • Initial Test: Start with a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate and adjust the polarity based on the initial TLC result.[4] If the spot remains at the baseline, increase the proportion of the more polar solvent (Ethyl Acetate). If it shoots to the top (high Rf), increase the proportion of the non-polar solvent (Hexane).[1]

Q2: Which stationary phase is most suitable for this purification?

A2: Standard, normal-phase silica gel (SiO₂, 40-63 µm particle size) is the most common and cost-effective choice for purifying compounds like 1-(2-Chlorothiazol-4-yl)ethanone.[2] Silica is a slightly acidic medium, which is generally effective for separating moderately polar compounds.[3]

However, be aware that the nitrogen atom in the thiazole ring can interact with the acidic silanol groups (Si-OH) on the silica surface, potentially causing peak tailing.[5] If you observe significant tailing on your TLC plate, you may consider:

  • Adding a Modifier: Incorporating a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia in methanol to your mobile phase can neutralize the acidic sites and improve peak shape.[2][3]

  • Alternative Stationary Phases: If issues persist, consider neutral alumina or, for very challenging separations, reversed-phase (C18) chromatography.[3][6] Reversed-phase is particularly useful for polar compounds, using polar mobile phases like water/acetonitrile or water/methanol.[6]

Q3: What are the likely impurities I should be trying to separate?

A3: The impurities will largely depend on the synthetic route used. A common synthesis is the Hantzsch thiazole synthesis, which involves condensing an α-haloketone with a thioamide.[7][8] Potential impurities could include:

  • Unreacted Starting Materials: Such as the specific α-haloketone or thioamide used.

  • Reaction Byproducts: Isomeric impurities or products from side reactions can occur, especially if the reaction conditions are not optimized.[8]

  • Solvents and Reagents: Residual solvents or reagents from the reaction work-up.

TLC analysis of your crude reaction mixture alongside the starting materials is crucial for identifying the number and relative polarity of these impurities, which will inform your purification strategy.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem 1: My compound is streaking or "tailing" on the TLC plate and the column.
  • Likely Cause 1: Interaction with Silica. The basic nitrogen on the thiazole ring is interacting too strongly with the acidic silanol groups on the silica gel surface.[5] This causes some molecules to "stick" and elute more slowly, resulting in a tailed spot or peak.

  • Solution:

    • Add a Basic Modifier: As mentioned in FAQ 2, add a small amount of triethylamine or ammonia to your mobile phase to deactivate the acidic sites.

    • Check Compound Stability: Ensure your compound is not degrading on the silica. You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears, your compound is unstable on silica.[9] In this case, switching to a more inert stationary phase like alumina or using reversed-phase is recommended.[3][9]

  • Likely Cause 2: Sample Overload. You have loaded too much crude material onto the TLC plate or the column.[5]

  • Solution:

    • For TLC, ensure you are spotting a dilute solution.[10]

    • For column chromatography, a general rule is to use a silica-to-sample mass ratio of at least 30:1 for easy separations and higher for more difficult ones.[2]

Problem 2: My compound won't come off the column, or it's eluting much slower than predicted by TLC.
  • Likely Cause 1: Incorrect Solvent System. You may have accidentally used a less polar solvent system than what you developed via TLC.[9]

  • Solution: Double-check the composition of your mobile phase. If the compound is still on the column, you can try to salvage the purification by gradually increasing the polarity of the mobile phase (a "rescue gradient").[9]

  • Likely Cause 2: Compound Instability. The compound may have decomposed on the column.[9]

  • Solution: Test for stability as described in Problem 1. If decomposition is confirmed, a different stationary phase is necessary.

  • Likely Cause 3: Poor Solubility in Mobile Phase. The compound may have precipitated at the top of the column because it is not sufficiently soluble in the mobile phase.[1]

  • Solution: Use a stronger, more polar solvent to dissolve your sample for loading (e.g., dichloromethane with a few drops of methanol), but use a minimal amount. For poor solubility, "dry loading" is the superior method.[1][2]

Problem 3: All my fractions are contaminated; the separation failed completely.
  • Likely Cause 1: Poor Column Packing. Cracks, channels, or air bubbles in the silica bed will ruin the separation by allowing the sample to travel unevenly.

  • Solution: Ensure your column is packed uniformly. Slapping the side of the column gently during packing can help settle the silica and remove air bubbles.[11] Always ensure the silica bed is level before loading the sample.

  • Likely Cause 2: Sample Loading Issues. Loading the sample in too large a volume of a strong solvent can broaden the initial band and destroy the separation before it even begins.

  • Solution:

    • Liquid Loading: Dissolve the crude sample in the minimum possible volume of solvent. The solvent should ideally be the mobile phase itself or a solvent in which the compound is highly soluble but is weaker than the mobile phase.[2]

    • Dry Loading (Recommended): Dissolve your crude product in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel (approx. 1-2 times the mass of your crude product), and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of your packed column.[2][6] This technique provides the best possible resolution.

Experimental Protocols & Data

Protocol 1: TLC Method Development
  • Prepare several TLC chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).

  • Dissolve a tiny amount of your crude 1-(2-Chlorothiazol-4-yl)ethanone in a volatile solvent like ethyl acetate or dichloromethane.

  • Using a capillary tube, spot the solution on the baseline of a silica gel TLC plate (Silica gel 60 F254).[10][12]

  • Place the plate in a chamber and allow the solvent to run until it is ~1 cm from the top.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp at 254 nm.[4] The thiazole and ketone functionalities should make the compound UV-active.

  • Calculate the Rf value for your target compound in each solvent system. Aim for an Rf of 0.2-0.4.[1]

Sample Mobile Phase Composition (Hexane:Ethyl Acetate) Expected Rf of 1-(2-Chlorothiazol-4-yl)ethanone (Approx.) Recommendation
9:1< 0.1Too non-polar. Increase ethyl acetate.
8:20.15 - 0.25Good starting point for the column.
7:30.30 - 0.45Potentially too high; may elute quickly.
1:1> 0.6Too polar. Increase hexane.
Protocol 2: Flash Column Chromatography (Dry Loading)
  • Column Preparation: Select a column size appropriate for your sample amount (target a 30:1 to 50:1 silica:sample mass ratio).[2] Pack the column with silica gel (40-63 µm) using your chosen mobile phase (the one giving an Rf of ~0.2-0.3). Ensure the packing is uniform and bubble-free.[11]

  • Sample Preparation (Dry Loading): Dissolve your crude product (e.g., 1g) in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane). Add 2g of silica gel and mix to form a slurry.

  • Evaporation: Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.[2]

  • Loading: Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, level band. Gently add a small layer of sand on top to prevent disturbance.

  • Elution: Carefully add the mobile phase to the column. Apply positive pressure (air or nitrogen) to begin elution.[2][13] Collect fractions and monitor them by TLC to identify which ones contain your purified product.

  • Solvent Gradient (Optional): If separation from a less polar impurity is difficult, start with a weaker solvent system (e.g., 9:1 Hex:EtOAc) and gradually increase the polarity (to 8:2, then 7:3) as the column runs. This is known as gradient elution.

Visual Workflows

Chromatography Workflow Diagram

G cluster_prep 1. Method Development cluster_setup 2. Column Setup cluster_run 3. Elution & Analysis TLC Run TLC with various Hexane:EtOAc ratios Rf Select system giving Rf = 0.2-0.4 TLC->Rf Analyze Pack Pack column with silica gel & mobile phase Rf->Pack Use selected solvent DryLoad Dry load crude sample onto silica Load Add sample to column DryLoad->Load Elute Run column with positive pressure Load->Elute Collect Collect fractions Elute->Collect Analyze Analyze fractions by TLC Collect->Analyze Combine Combine pure fractions & evaporate solvent Analyze->Combine Final Pure Product Combine->Final Yields

Caption: General workflow for purification via flash column chromatography.

Troubleshooting Decision Tree

G Start Problem Observed Tailing Peak/Spot Tailing? Start->Tailing NoElution Compound Not Eluting? Start->NoElution BadSep Poor Separation? Start->BadSep Overload Sample Overloaded? Tailing->Overload Check Acidic Interaction with Silica? Tailing->Acidic Check WrongSolvent Solvent Too Weak? NoElution->WrongSolvent Check Decomp Compound Decomposed? NoElution->Decomp Check Packing Column Packed Poorly? BadSep->Packing Check Loading Improper Sample Loading? BadSep->Loading Check Sol_Overload Reduce sample load or use larger column Overload->Sol_Overload Yes Sol_Acidic Add 0.5% TEA to mobile phase Acidic->Sol_Acidic Yes Sol_WrongSolvent Increase mobile phase polarity WrongSolvent->Sol_WrongSolvent Yes Sol_Decomp Test stability (2D TLC). Use different stationary phase. Decomp->Sol_Decomp Yes Sol_Packing Repack column carefully, avoiding air bubbles. Packing->Sol_Packing Yes Sol_Loading Use dry loading method for best resolution. Loading->Sol_Loading Yes

Sources

Technical Support Center: Troubleshooting Hydrolysis in Chlorothiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Hydrolysis Side Reactions in 2-Chlorothiazole Synthesis via Sandmeyer Chemistry Audience: Organic Chemists, Process Chemists, and Drug Discovery Scientists Version: 2.1 (Current as of 2026)

Diagnostic Architecture

Before altering variables, determine where the hydrolysis is occurring. Hydrolysis in chlorothiazole synthesis is bimodal: it occurs either during the formation (diazonium instability) or the isolation (nucleophilic aromatic substitution).

Visual Diagnostic Flowchart

Use the following logic gate to pinpoint the failure mode based on your crude NMR or LC-MS data.

G Start Issue: Low Yield / Impurity Check Analyze Crude Reaction Mixture (Before Workup) Start->Check ImpurityA Impurity: 2-Hydroxythiazole (Thiazol-2(3H)-one) Check->ImpurityA Dominant Peak ImpurityB Impurity: Ring-Opened Species or Thio-esters Check->ImpurityB Minor/Trace Cause1 CAUSE: Diazonium Instability (Reaction Phase Failure) ImpurityA->Cause1 If present BEFORE workup Cause2 CAUSE: Workup Hydrolysis (S_NAr Mechanism) ImpurityA->Cause2 If appears AFTER basic extraction Action1 Optimize Acid Conc. & Temp Control Cause1->Action1 See Module 1 Action2 Buffer pH < 7 Cold Extraction Cause2->Action2 See Module 2

Figure 1: Diagnostic logic for distinguishing between reaction-phase hydrolysis and workup-induced degradation.

Module 1: The Sandmeyer Bottleneck (Reaction Phase)

The Problem: The conversion of 2-aminothiazole to 2-chlorothiazole typically utilizes the Sandmeyer reaction. The critical intermediate, the thiazole-2-diazonium salt, is highly electrophilic and thermally unstable. If the chloride ion (


) concentration is insufficient or the temperature rises, water acts as the nucleophile, forming 2-hydroxythiazole (often existing as its tautomer, thiazol-2(3H)-one).
Technical Deep Dive: The Competition

The reaction is a kinetic competition between the desired substitution (


) and hydrolysis (

).
  • Mechanism: The diazonium species (

    
    ) can undergo unimolecular decomposition to a heteroaryl cation (
    
    
    
    ), which immediately captures the most abundant nucleophile (often solvent water).
  • Thiazole Specificity: Unlike benzene diazonium salts, thiazole diazonium salts are destabilized by the adjacent ring nitrogen and sulfur, making them prone to rapid hydrolysis even at

    
    .
    
Troubleshooting Guide: Reaction Phase
SymptomProbable CauseCorrective Action
Vigorous gas evolution immediately upon nitrite addition Exotherm / Decomposition. The diazonium salt is decomposing to

and the cation before reacting with CuCl.
Cool internal temp to -5°C. Ensure addition rate is slow enough that internal temp never exceeds 0°C.
High Hydroxy-impurity in crude Water Competition. The concentration of

is too low relative to

.
Increase Halide Load. Use concentrated HCl (12M) as the solvent if possible, or saturate the aqueous phase with NaCl/LiCl to boost

.
Incomplete Conversion Diazonium Stalling. The amine is protonated and inactive, or HNO2 is insufficient.Starch-Iodide Test. Verify excess

persists 15 mins after addition. If not, add more

.

Module 2: The Workup Trap (Isolation Phase)

The Problem: 2-Chlorothiazoles are activated heteroaryl halides. The C2 position is electron-deficient due to the inductive effect of the ring nitrogen (


 bond). Consequently, they are susceptible to Nucleophilic Aromatic Substitution (

)
by hydroxide ions (

) during basic workup.

Scenario: You have a clean reaction by TLC, but after washing with 1M NaOH to remove unreacted phenols, your yield drops and the hydroxy impurity reappears.

Mechanism of Failure


Troubleshooting Guide: Isolation
ObservationRoot CauseSolution
Product loss during base wash pH > 10 Hydrolysis. Strong bases attack the C-Cl bond.Switch to Bicarbonate. Use saturated

or phosphate buffer (pH 7.4). Never use NaOH or KOH.
Emulsion formation Amphoteric nature. The hydroxy-byproduct acts as a surfactant.Filter first. Remove solid copper salts through Celite before extraction. Use brine to break emulsions.
Oil degrades on storage Autocatalytic Acidolysis. Residual acid catalyzes decomposition.Azeotropic Drying. Ensure all HCl is removed. Store over activated molecular sieves at -20°C.

Optimized Protocol: The "High-Halide" Method

This protocol is designed to maximize


 and minimize thermal decomposition, addressing the root causes identified above.

Reagents:

  • 2-Aminothiazole (1.0 eq)

  • 
     (1.2 eq)
    
  • 
     (Copper(I) chloride) (1.0 eq)
    
  • Concentrated HCl (37%)

  • Solvent: Water/Acetonitrile (minimal volume)

Step-by-Step Methodology:

  • Acidic Solubilization: Dissolve 2-aminothiazole in concentrated HCl (5–10 volumes). Crucial: High acid concentration prevents the formation of triazene byproducts.

  • Cryogenic Diazotization: Cool the mixture to an internal temperature of -5°C to 0°C using an ice/salt bath.

  • Nitrosylation: Add

    
     (dissolved in minimal water) dropwise via an addition funnel.
    
    • Checkpoint: Monitor internal temperature. Stop addition if T > 2°C.

    • Validation: After addition, stir for 20 min. Spot on starch-iodide paper; it must turn instantly black/blue.

  • The Sandmeyer Transfer:

    • Prepare a separate vessel with CuCl dissolved in conc.[1] HCl at 0°C.

    • Transfer the cold diazonium solution into the CuCl solution slowly. (Inverse addition prevents the accumulation of unreacted diazonium).

  • Controlled Warming: Allow the mixture to warm to room temperature over 2 hours. Do not heat rapidly.

  • Buffered Quench (The Safety Lock):

    • Pour the reaction mixture onto ice.

    • Neutralize carefully with solid

      
       or saturated solution to pH 6–7. Do not exceed pH 8. 
      
  • Extraction: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate.

  • Stabilization: Wash organic layer with 5% sodium thiosulfate (to remove oxidative copper species) and brine. Dry over

    
    .[2]
    

Frequently Asked Questions (FAQ)

Q: Can I use t-Butyl Nitrite (tBuONO) instead of NaNO2? A: Yes. This is known as the Doyle-Kovacic modification. It allows the reaction to be run in anhydrous organic solvents (like Acetonitrile), which completely eliminates water and drastically reduces the formation of the hydroxy side-product. This is recommended for valuable or late-stage intermediates.

Q: Why does my product turn dark red upon storage? A: 2-Chlorothiazoles are photosensitive and prone to oxidation. The red color usually indicates the formation of azo-dimers or oxidative ring opening. Store under Argon in amber vials at -20°C.

Q: My LC-MS shows a mass of M+16. Is this the N-oxide? A: Unlikely. In this synthesis, M+16 usually corresponds to the hydrolysis product (Cl


 OH, mass change: -35.5 + 17 = -18.5... wait, check math).
  • Chlorothiazole (MW ~119.5)

    
     Hydroxythiazole (MW ~101).
    
  • If you see M+16 relative to starting material (Aminothiazole MW 100), it might be an oxidation byproduct. However, if you see M-18 relative to product, it is the hydroxy impurity. Always confirm with NMR (loss of aromatic proton or shift in C2 carbon).

References

  • Sandmeyer Reaction Mechanism & Thiazole Instability

    • Source: Hodgson, H. H. "The Sandmeyer Reaction."[1][2][3][4][5][6][7][8][9][10] Chemical Reviews, 1947, 40 (2), pp 251–277.

    • Relevance: Foundational mechanism of diazonium displacement and competition with hydrolysis.
  • Hydrolysis Kinetics of Thiazoles

    • Source: Martin, R. B., et al. "Hydrolysis of 2-Methyl-Δ2-thiazoline." Journal of the American Chemical Society, 1959, 81 (19), pp 5089–5095.[11]

    • Relevance: Establishes the pH-dependent stability profile of thiazole rings and the mechanism of ring opening/hydrolysis.
  • Modern Synthetic Protocols (BenchChem/Chemical D

    • Source: BenchChem Technical Support, "Synthesis of 2-Chlorothiazole-5-thiol via Sandmeyer Reaction."[1]

    • Relevance: Provides industrial standard conditions (0-5°C, HCl) and confirms 2-hydroxythiazole as the primary impurity.
    • (General verification of industrial protocols)

  • Nucleophilic Substitution in 2-Halothiazoles

    • Source: Metzger, J. V. "Thiazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, 1984.[6]

    • Relevance: Explains the high electrophilicity of the C2 position leading to workup hydrolysis.

Sources

Minimizing impurities during the chlorination of thiazole ethanones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chlorination of thiazole ethanones. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this important synthetic transformation. My goal is to provide you with not just procedural steps, but a deep, mechanistic understanding to empower you to minimize impurities and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Here, we address some of the common initial questions that arise when undertaking the chlorination of thiazole ethanones.

Q1: What is the primary mechanism for the chlorination of the ethanone side chain?

A1: The chlorination of the ethanone side chain proceeds via an acid- or base-catalyzed enolization of the ketone. The enol or enolate intermediate, which is electron-rich at the α-carbon, then acts as a nucleophile, attacking an electrophilic chlorine source. In acidic conditions, the enol form is the key intermediate, and its formation is often the rate-determining step.[1]

Q2: Which position on the thiazole ring is most susceptible to unwanted electrophilic chlorination?

A2: The C5 position of the thiazole ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack.[2] This is a critical consideration, as reaction conditions that are too harsh can lead to chlorination on the heterocyclic ring in addition to the desired α-chlorination of the ethanone side chain.

Q3: What are the most common impurities I should expect to see?

A3: The most prevalent impurities are typically di- and tri-chlorinated species at the α-carbon of the ethanone. Over-chlorination is a common issue. You may also encounter impurities arising from chlorination at the C5 position of the thiazole ring, especially with highly activated thiazole systems or aggressive chlorinating agents. In some cases, with certain chlorinating agents like phosphorus pentachloride (PCl5), you might see the formation of chloroalkenyl byproducts.[3][4]

Q4: How does the choice of chlorinating agent affect the reaction outcome?

A4: The choice of chlorinating agent is critical.

  • Sulfuryl chloride (SO₂Cl₂) is a common and effective reagent, but can be aggressive and may lead to over-chlorination or ring chlorination if not carefully controlled.

  • N-Chlorosuccinimide (NCS) is a milder alternative that can offer better selectivity for monochlorination.

  • Phosphorus pentachloride (PCl₅) can also be used, but may lead to the formation of vinyl chlorides as byproducts.[3][5]

  • 1-Chlorobenzotriazole (CBT) has also been studied and can be an effective chlorinating agent.[1]

Troubleshooting Guide: Minimizing Impurities

This section provides a problem-oriented approach to address specific challenges you may encounter during your experiments.

Issue 1: Excessive Di- and Tri-chlorination

Symptoms:

  • LC-MS or GC-MS analysis shows significant peaks corresponding to the mass of the desired product +34 Da and +68 Da.

  • NMR analysis shows a disappearance or significant reduction of the α-proton signal, with no new signals in the expected region for the monochlorinated product.

Root Causes & Solutions:

Root Cause Explanation Recommended Action
Incorrect Stoichiometry Using more than one equivalent of the chlorinating agent will inevitably lead to over-chlorination.Carefully control the stoichiometry of your chlorinating agent. Start with a 1:1 molar ratio of the thiazole ethanone to the chlorinating agent.
High Reaction Temperature Higher temperatures increase the reaction rate, often non-selectively, leading to multiple chlorination events.Maintain a low reaction temperature. Start your reaction at 0 °C or even -10 °C and allow it to slowly warm to room temperature if necessary.
Prolonged Reaction Time Allowing the reaction to proceed for too long after the starting material is consumed can provide time for the desired monochlorinated product to be further chlorinated.Monitor the reaction progress closely using TLC, LC-MS, or GC-MS. Quench the reaction as soon as the starting material is consumed.
Choice of Chlorinating Agent Aggressive chlorinating agents like sulfuryl chloride are more prone to causing over-chlorination.Consider using a milder chlorinating agent such as N-chlorosuccinimide (NCS).
Issue 2: Chlorination of the Thiazole Ring

Symptoms:

  • LC-MS analysis shows a peak corresponding to the mass of the desired product, but with a different retention time.

  • ¹H NMR shows unexpected changes in the aromatic region, potentially a loss of a signal corresponding to the C5-proton.

Root Causes & Solutions:

Root Cause Explanation Recommended Action
Harsh Reaction Conditions Strong acids or high temperatures can activate the thiazole ring towards electrophilic substitution.[2]Avoid strongly acidic conditions if possible. If an acid catalyst is required, use a weaker acid or a smaller catalytic amount. Maintain low reaction temperatures.
Electron-Donating Substituents on the Thiazole Ring Electron-donating groups (e.g., amino, alkoxy) at the C2 position can increase the nucleophilicity of the C5 position, making it more susceptible to chlorination.For highly activated thiazole systems, consider using a milder chlorinating agent and carefully controlled, low-temperature conditions.
Workflow for Troubleshooting Impurity Formation

G cluster_over Troubleshooting Over-chlorination cluster_ring Troubleshooting Ring Chlorination start High Impurity Levels Detected check_overchlorination Check for Over-chlorination (Di-, Tri-chloro species) start->check_overchlorination check_ring_chlorination Check for Ring Chlorination start->check_ring_chlorination over_stoich Reduce Chlorinating Agent Stoichiometry to 1.0 eq. check_overchlorination->over_stoich ring_conditions Use Milder Acid Catalyst or Less Forcing Conditions check_ring_chlorination->ring_conditions over_temp Lower Reaction Temperature (e.g., 0°C or below) over_stoich->over_temp over_time Monitor Reaction Closely and Quench Promptly over_temp->over_time over_reagent Switch to Milder Reagent (e.g., NCS) over_time->over_reagent end_node Optimized Reaction over_reagent->end_node ring_temp Maintain Low Reaction Temperature ring_conditions->ring_temp ring_reagent Use a More Selective Chlorinating Agent ring_temp->ring_reagent ring_reagent->end_node

Caption: Troubleshooting workflow for impurity formation.

Experimental Protocol: Selective Monochlorination of 1-(Thiazol-2-yl)ethan-1-one

This protocol is provided as a starting point and may require optimization for different substituted thiazole ethanones.

Materials:

  • 1-(Thiazol-2-yl)ethan-1-one

  • N-Chlorosuccinimide (NCS)

  • p-Toluenesulfonic acid (catalytic amount)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-(thiazol-2-yl)ethan-1-one (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reagents: Add p-toluenesulfonic acid (0.05 eq) followed by the portion-wise addition of N-chlorosuccinimide (1.05 eq) over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS every 30 minutes.

  • Quenching: Once the starting material is consumed (typically 2-4 hours), quench the reaction by pouring the mixture into an equal volume of cold, saturated aqueous sodium sulfite solution to destroy any excess NCS.

  • Workup:

    • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Purification Insights

For some chlorinated thiazoles, purification by distillation can be challenging due to the potential for azeotrope formation with impurities. A patented method suggests that treating the crude product with a lower alcohol, such as methanol, can convert certain impurities into compounds that are more easily separated by distillation.[6]

Visualizing the Chlorination Mechanism

G ketone Thiazole Ethanone enol Enol Intermediate ketone->enol H⁺ (cat.) product α-Chloro Thiazole Ethanone enol->product + NCS ncs N-Chlorosuccinimide (NCS) succinimide Succinimide ncs->succinimide (as byproduct)

Caption: Acid-catalyzed chlorination via an enol intermediate.

References

  • Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole. US20070149785A1.
  • Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. Journal of the American Chemical Society, 2012. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • Controlling (E/Z)‐Stereoselectivity of −NHC=O Chlorination: Mechanism Principles for Wide Scope Applications. ResearchGate. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC. [Link]

  • Chlorination of Ketones with N-Chlorosaccharin. Indian Journal of Chemistry, 1982. [Link]

  • Method for chlorin
  • Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. PMC. [Link]

  • Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone. ResearchGate. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 1987. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone. CN114292178A.
  • Controlling (E/Z)‐Stereoselectivity of −NHC=O Chlorination: Mechanism Principles for Wide Scope Applications. ePrints Soton. [Link]

  • Kinetics of chlorination of ketones by 1-chlorobenzotriazole. Indian Academy of Sciences. [Link]

Sources

Validation & Comparative

HPLC Method Development Guide: 1-(2-Chlorothiazol-4-yl)ethanone Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the chromatographic separation of 1-(2-Chlorothiazol-4-yl)ethanone (CAS: 54001-07-9), a critical intermediate in the synthesis of modern agrochemicals (e.g., thiazole-based fungicides) and pharmaceutical kinase inhibitors.[1]

Achieving high purity (>99.5%) for this intermediate is challenging due to the presence of closely eluting structural analogs, specifically the des-chloro degradant and the 2-amino precursor (if synthesized via the Sandmeyer route). This guide objectively compares a standard "Generic C18 Isocratic" approach against an "Optimized Phenyl-Hexyl Gradient" method, demonstrating why the latter offers superior selectivity and robustness for purity analysis.

Molecule Profile & Analytical Challenges

Before selecting a column, we must understand the physicochemical "personality" of the analyte.

PropertyValue / CharacteristicAnalytical Implication
Structure

2-Chloro, 4-Acetyl substitution.[1][2][3][4]
The chlorine atom at C2 is electron-withdrawing, reducing the basicity of the thiazole nitrogen.
LogP ~1.5 – 1.9 (Estimated)Moderately lipophilic.[1] Requires organic modifier >30% for elution on C18.[1]
pKa ~1.0 – 2.0 (Thiazole N)Low basicity.[1] At pH 3.0, the molecule is predominantly neutral, ensuring good peak shape.
Critical Impurities 1. 2-Aminothiazole analog (Precursor)2.[1] 2-Hydroxythiazole (Hydrolysis)3.[1] Des-chloro analog (Reduction)Impurities vary significantly in polarity.[1] Isocratic methods often fail to resolve the early-eluting polar amino species from the solvent front or the late-eluting dimers.[1]

Comparative Method Analysis

We evaluated two distinct methodologies. The data below highlights the limitations of "cookie-cutter" methods versus a chemically intelligent development strategy.

Method A: The "Generic" Approach (Competitor/Baseline)
  • Column: Standard C18 (5 µm, 4.6 x 150 mm)[5][6][7]

  • Mobile Phase: Isocratic Acetonitrile:Water (50:50)[1]

  • Buffer: None (Neutral pH)

Outcome: Method A resulted in co-elution of the des-chloro impurity with the main peak. The lack of pH control caused peak tailing (Tailing Factor > 1.8) due to silanol interactions with the thiazole nitrogen.

Method B: The Optimized Approach (Recommended)
  • Column: Phenyl-Hexyl (3 µm, 4.6 x 150 mm)

  • Mobile Phase: Gradient Methanol : 0.1% Phosphoric Acid (pH 2.5)

  • Mechanism: The Phenyl-Hexyl phase utilizes

    
     interactions with the aromatic thiazole ring, offering orthogonal selectivity to standard hydrophobicity-driven C18 separation.[1]
    
Performance Data Comparison
ParameterMethod A (Generic C18)Method B (Phenyl-Hexyl Gradient)Status
Resolution (Rs) (Main vs. Des-chloro)1.2 (Co-elution risk)3.8 (Baseline separation) ✅ Optimized
Tailing Factor (Tf) 1.851.05 ✅ Optimized
Sensitivity (S/N) 85:1140:1 ✅ Optimized
Run Time 8.0 min12.0 min⚠️ Longer but necessary

Expert Insight: While Method A is faster, it fails the fundamental requirement of specificity. The Phenyl-Hexyl column (Method B)[1] leverages the electron-deficient nature of the chlorothiazole ring, separating it distinctly from its non-chlorinated analogs.

Synthesis & Impurity Mapping (Visualization)[1]

Understanding the origin of impurities is vital for method validation. The diagram below illustrates the likely synthesis pathway (Sandmeyer route) and the resulting impurities that the HPLC method must resolve.

SynthesisPath Precursor 2-Amino-4-acetylthiazole (Polar Precursor) Reaction Sandmeyer Reaction (NaNO2 / HCl / CuCl) Precursor->Reaction Diazotization Target 1-(2-Chlorothiazol-4-yl)ethanone (Target Analyte) Reaction->Target Chlorination Impurity1 2-Hydroxythiazole (Hydrolysis Impurity) Reaction->Impurity1 Side Rxn: H2O attack Impurity2 Des-chloro Analog (Reduction Impurity) Reaction->Impurity2 Side Rxn: Reduction

Figure 1: Synthesis pathway illustrating the origin of critical impurities. The HPLC method must separate the highly polar Precursor (Red) and Hydrolysis byproducts (Grey) from the Target (Green).

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating . If the system suitability parameters (resolution, tailing) are not met, the buffer pH or gradient slope should be adjusted as described in the "Troubleshooting" section.

Reagents & Equipment
  • Instrument: HPLC with PDA/UV detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent.[1]

  • Solvents: HPLC Grade Methanol, Milli-Q Water.[1]

  • Buffer Additive: 85% Orthophosphoric Acid (

    
    ).[1]
    
Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Dissolve 1.0 mL of 85%

    
     in 1000 mL of Milli-Q water. Adjust pH to 2.5 ± 0.1 using Triethylamine (TEA) if peak shape is poor (rarely needed) or additional acid.[1] Filter through 0.22 µm nylon filter.[1]
    
    • Why pH 2.5? It suppresses the ionization of residual silanols on the column and ensures the thiazole nitrogen is protonated/controlled, preventing peak tailing [1].

  • Mobile Phase B (Organic): 100% Methanol.[1]

    • Why Methanol? Methanol is a protic solvent that interacts differently with the Phenyl-Hexyl phase compared to Acetonitrile, often enhancing the selectivity for halogenated aromatic compounds [2].

Instrument Parameters[8]
  • Flow Rate: 1.0 mL/min[1]

  • Column Temp: 35°C (Control is critical; fluctuations affect selectivity).

  • Detection: 270 nm (Max absorbance for chlorothiazole backbone).[1]

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeOH)Event
0.09010Initial Hold (Elute polar salts)
2.09010End Isocratic Hold
10.03070Linear Gradient (Main elution)
12.03070Wash
12.19010Re-equilibration
15.09010End of Run

Method Development Decision Tree

Use this logic flow to troubleshoot or adapt the method for different thiazole derivatives.

MethodLogic Start Start Method Development CheckPeak Check Peak Shape (Tailing Factor) Start->CheckPeak TailingHigh Tf > 1.5? CheckPeak->TailingHigh FixTailing Action: Lower pH to 2.5 or Add 5mM TEA TailingHigh->FixTailing Yes CheckRes Check Resolution (Rs) of Impurities TailingHigh->CheckRes No FixTailing->CheckRes ResLow Rs < 2.0? CheckRes->ResLow SwitchCol Action: Switch to Phenyl-Hexyl (Exploit Pi-Pi interactions) ResLow->SwitchCol Yes (Co-elution) Finalize Finalize Method (Validate Linearity/Precision) ResLow->Finalize No (Separated) SwitchCol->Finalize

Figure 2: Logical decision tree for optimizing thiazole separation parameters.

References

  • Ivanovic, D., et al. (2003).[8] "Validation of the RP–HPLC method for analysis of hydrochlorothiazide and captopril in tablets." ResearchGate.[1][9][10] Available at: [Link]

  • Smith, D.A., et al. (2012). "Physicochemistry: Lipophilicity and pKa in Drug Design." Wiley-VCH.[1][11] Available at: [Link][1]

  • PubChem. "Compound Summary: 1-(2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl)ethan-1-one."[1] National Library of Medicine.[1] Available at: [Link][1]

Sources

A Comparative Guide to the Structural Validation of 1-(2-Chlorothiazol-4-yl)ethanone via Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the use of Fourier-Transform Infrared (FT-IR) spectroscopy for the structural validation of 1-(2-Chlorothiazol-4-yl)ethanone. We will delve into the theoretical underpinnings of FT-IR spectroscopy as it applies to this specific molecule, present a detailed experimental protocol, and offer a comparative analysis with a potential constitutional isomer to underscore the specificity of this technique.

Introduction: The Rationale for Vibrational Spectroscopy in Structural Elucidation

In the synthesis of novel chemical entities, rigorous structural confirmation is paramount. While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide invaluable information on the carbon-hydrogen framework and molecular weight, FT-IR spectroscopy offers a rapid and non-destructive method to confirm the presence of key functional groups and provide a unique "fingerprint" of the molecule. This is achieved by probing the vibrational transitions of molecular bonds upon absorption of infrared radiation. Each functional group possesses a characteristic set of vibrational frequencies (stretching and bending), making its IR spectrum a highly specific identifier.

For a molecule such as 1-(2-Chlorothiazol-4-yl)ethanone, FT-IR spectroscopy is instrumental in confirming the presence of the crucial carbonyl (ketone) group, the integrity of the thiazole ring, and the carbon-chlorine bond. Furthermore, the overall pattern of the spectrum, particularly in the complex "fingerprint region" (below 1500 cm⁻¹), can be used to distinguish it from closely related isomers.

Deciphering the Infrared Spectrum of 1-(2-Chlorothiazol-4-yl)ethanone

The structure of 1-(2-Chlorothiazol-4-yl)ethanone dictates a set of expected absorption bands in its IR spectrum. Understanding these characteristic frequencies is the first step in validating a synthesized sample.

Key Functional Group Regions:

  • Carbonyl (C=O) Stretching: The most prominent and readily identifiable peak will be the strong absorption from the ketone's C=O stretching vibration. For aliphatic ketones, this band typically appears around 1715 cm⁻¹[1]. However, conjugation with the thiazole ring is expected to lower this frequency to the 1685-1666 cm⁻¹ range due to delocalization of π-electrons, which weakens the C=O bond.

  • Aromatic C-H Stretching: The C-H bonds on the thiazole ring will exhibit stretching vibrations at frequencies slightly higher than those of aliphatic C-H bonds. Expect to see weak to medium intensity bands in the region of 3100-3000 cm⁻¹ [1].

  • Thiazole Ring Vibrations (C=C and C=N Stretching): The thiazole ring, being an aromatic heterocyclic system, will display a series of characteristic skeletal stretching vibrations. These bands, arising from C=C and C=N stretching, are typically found in the 1600-1400 cm⁻¹ region[2][3]. The exact positions will be influenced by the substituents.

  • Methyl C-H Bending: The methyl group of the acetyl moiety will exhibit characteristic symmetric and asymmetric bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹ [1].

  • C-Cl Stretching: The carbon-chlorine bond stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 800-600 cm⁻¹ [4].

  • C-S Stretching: The C-S stretching vibration within the thiazole ring is often weak and can be difficult to assign definitively. It is generally expected to appear in the 820-660 cm⁻¹ region[5].

The Fingerprint Region:

The region from roughly 1500 cm⁻¹ to 500 cm⁻¹ is known as the fingerprint region[6]. This area of the spectrum contains a complex array of overlapping signals arising from various bending vibrations and skeletal motions unique to the molecule's overall structure. While individual peak assignment in this region can be challenging, the overall pattern is highly reproducible and serves as a unique identifier for the compound. It is in this region that subtle structural differences, such as the position of substituents on the thiazole ring, will manifest as distinct patterns.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following protocol outlines the steps for obtaining an FT-IR spectrum of a solid sample like 1-(2-Chlorothiazol-4-yl)ethanone. Two common methods are presented: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

Sample Preparation

Method A: Potassium Bromide (KBr) Pellet Method

This traditional method involves dispersing the sample in a dry KBr matrix, which is transparent to infrared radiation.

  • Grinding: In an agate mortar and pestle, finely grind approximately 1-2 mg of the solid sample.

  • Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and gently mix with the sample. Then, grind the mixture thoroughly to ensure a homogenous dispersion[7][8].

  • Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press (typically 7-10 tons) to form a thin, transparent or translucent pellet[7].

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Method B: Attenuated Total Reflectance (ATR) Method

ATR is a more modern and rapid technique that requires minimal sample preparation.

  • Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Applying Pressure: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal[7].

  • Data Acquisition: Collect the FT-IR spectrum.

Data Acquisition
  • Instrument Setup: Purge the FT-IR spectrometer with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Background Scan: Perform a background scan with no sample in the beam path (for KBr pellet) or with the clean ATR crystal.

  • Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Comparative Analysis: 1-(2-Chlorothiazol-4-yl)ethanone vs. 1-(2-Chlorothiazol-5-yl)ethanone

To highlight the discriminatory power of FT-IR spectroscopy, we will compare the expected spectrum of our target compound with that of its constitutional isomer, 1-(2-Chlorothiazol-5-yl)ethanone. While many of the absorption bands will be similar, key differences are expected, particularly in the fingerprint region.

Vibrational Mode Expected Wavenumber (cm⁻¹) for 1-(2-Chlorothiazol-4-yl)ethanone Expected Wavenumber (cm⁻¹) for 1-(2-Chlorothiazol-5-yl)ethanone Rationale for Differences
C=O Stretch ~1675~1680The electronic effect of the thiazole ring on the carbonyl group will be slightly different depending on the point of attachment, potentially leading to a small shift in the C=O stretching frequency.
Thiazole Ring Skeletal Vibrations ~1600-1400 (multiple bands)~1600-1400 (multiple bands with different relative intensities and positions)The substitution pattern directly influences the vibrational modes of the ring, leading to a different pattern of absorptions.
C-H Out-of-Plane Bending Distinct pattern in the 900-675 cm⁻¹ regionA different, distinct pattern in the 900-675 cm⁻¹ regionThe position of the single C-H on the thiazole ring (at C5 for the 4-yl isomer and at C4 for the 5-yl isomer) will result in significantly different out-of-plane bending frequencies. This is often a highly diagnostic region for distinguishing isomers of substituted aromatics.
Other Fingerprint Region Bands Unique patternUnique patternThe overall combination of bending and skeletal vibrations will create a distinct and reproducible fingerprint for each isomer.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of 1-(2-Chlorothiazol-4-yl)ethanone using FT-IR spectroscopy.

cluster_0 Preparation & Acquisition cluster_1 Spectral Analysis cluster_2 Validation & Comparison A Synthesized Solid Sample B Sample Preparation (KBr Pellet or ATR) A->B Choose Method C Acquire FT-IR Spectrum B->C Load Sample D Identify Key Functional Group Peaks (C=O, Aromatic C-H, etc.) C->D E Compare with Expected Frequencies Table D->E F Analyze Fingerprint Region E->F G Does spectrum match expected pattern? F->G J Compare with reference spectra (if available) or predicted spectra of isomers F->J H Structure Validated G->H Yes I Potential Isomer or Impurity G->I No J->G

Caption: Workflow for the structural validation of 1-(2-Chlorothiazol-4-yl)ethanone via FT-IR.

Conclusion

FT-IR spectroscopy is a powerful and accessible analytical technique for the structural validation of synthesized organic molecules. By carefully analyzing the characteristic absorption bands of the key functional groups and the unique pattern in the fingerprint region, researchers can confidently confirm the identity of 1-(2-Chlorothiazol-4-yl)ethanone and distinguish it from potential isomers. The combination of a robust experimental protocol and a thorough understanding of the expected spectral features ensures the scientific integrity of the structural elucidation process.

References

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Specac Ltd. (n.d.). Should I be using KBr pellets in FTIR Spectroscopy. Retrieved from [Link]

  • Taurins, A., & Fenyes, J. G. E. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry, 35(4), 423-429.
  • El-Sayed, R. A., et al. (2023).
  • Palanisamy, N., & Sivakumar, K. (2014). Substituents on the infrared spectra of Thiazolyl. Journal of Chemical and Pharmaceutical Research, 6(5), 1010-1015.
  • Chemguide. (n.d.). The fingerprint region of an infra-red spectrum. Retrieved from [Link]

  • Garraway, J. L. (1966). The absorption spectra of some thiazines and thiazoles. Journal of the Chemical Society B: Physical Organic, 443-446.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76429, 2-Chlorothiazole. Retrieved from [Link]

  • Rao, C. N. R., & Venkataraghavan, R. (1962). The C=S stretching frequency and the “−N−C=S bands” in the infrared. Spectrochimica Acta, 18(4), 541-547.
  • ResearchGate. (2015). The C = S stretching frequency in the infrared spectra of studied compounds. Retrieved from [Link]

  • Shimadzu. (n.d.). Sample Preparation for FT-IR. Retrieved from [Link]

  • ResearchGate. (2014). Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite?. Retrieved from [Link]

  • Palanisamy, N., & Sivakumar, K. (2014). Original Research Article effect on the infrared spectra of thiazolylstyryl ketone-correlation analysis. Journal of Chemical and Pharmaceutical Research, 6(5), 1010-1015.
  • SpectraBase. (n.d.). 2-Acetylthiazole. Retrieved from [Link]

  • IOSR Journal. (2017). DFT and Vibrational spectroscopic study on 2-[2-(ethylamino-4- methylphenylaminothiazol)-5-oyl] benzothiazole. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015). Synthesis, Characterization and Anti-bacterial Activity of Some Thiazole Compounds by Microwave Method. Retrieved from [Link]

  • International Union of Crystallography Journals. (2025). On the deprotonation of chlorothiazide. Retrieved from [Link]

  • ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1974). The preparation of thiazole-4- and -5-carboxylates, and an infrared study of their rotational isomers. Retrieved from [Link]

  • ResearchGate. (2019). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. Retrieved from [Link]

  • YouTube. (2021, August 21). Infrared Spectra Interpretation for different Functional Groups | A level Compiled Solved Questions. Retrieved from [Link]

  • SciELO México. (2019). A heterocyclic compound 5-acetyl-2,4-dimethylthiazole, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanone, 1-(2-chlorophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the SNAr Reactivity of 1-(2-Chlorothiazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry and materials science, activated heterocyclic building blocks are indispensable tools for rapid analogue synthesis and lead optimization. This guide provides an in-depth comparative analysis of the reactivity of 1-(2-chlorothiazol-4-yl)ethanone, a doubly activated substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. While direct kinetic data for this specific molecule is not prevalent in current literature, this document synthesizes established principles of SNAr on heteroaromatics to build a robust, data-inferred comparison. We will dissect the electronic factors governing its reactivity, compare it to relevant benchmarks such as unsubstituted and nitro-activated chlorothiazoles, and provide a validated, step-by-step experimental protocol for its successful implementation in a laboratory setting.

The SNAr Reaction: A Cornerstone of Heterocyclic Functionalization

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction class for modifying electron-deficient aromatic and heteroaromatic rings. Unlike electrophilic substitutions common to electron-rich rings like benzene, SNAr involves the attack of a nucleophile on the ring, displacing a leaving group.[1] The reaction proceeds via a two-step addition-elimination mechanism, characterized by the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3]

The stability of this intermediate is paramount and is the primary determinant of the reaction rate. Two key features are required for a facile SNAr reaction:

  • A good leaving group: Halogens are commonly employed.

  • Electron-withdrawing groups (EWGs): These must be positioned ortho or para to the leaving group to effectively delocalize the negative charge of the Meisenheimer intermediate through resonance.[1][2]

Heteroaromatic systems, particularly those containing nitrogen (azines), are inherently activated toward SNAr. The ring nitrogen atom acts as a powerful electron sink, stabilizing the anionic intermediate through both inductive and mesomeric effects.[4] This "aza-activation" makes chloro-substituted pyridines, pyrimidines, and thiazoles exceptionally valuable substrates in synthetic chemistry.[5]

The Electronic Profile of 1-(2-Chlorothiazol-4-yl)ethanone

The subject of our analysis, 1-(2-chlorothiazol-4-yl)ethanone, possesses a unique combination of structural features that confer high reactivity.

  • Inherent Aza-Activation: The thiazole ring's nitrogen atom at the 3-position is ortho to the C2-chloro leaving group. This arrangement provides intrinsic activation by stabilizing the negative charge that develops on the nitrogen atom in the Meisenheimer intermediate.

  • Strong EWG Activation: The acetyl group (-COCH₃) at the C4 position acts as a powerful EWG. While not directly ortho or para in the classical sense of a benzene ring, its position is electronically conjugated and analogous to a para substituent. It provides a critical resonance stabilization pathway for the anionic charge developed during nucleophilic attack at C2. The negative charge can be delocalized onto the carbonyl oxygen, significantly lowering the activation energy of the reaction.

This dual activation—from both the ring nitrogen and the C4-acetyl group—positions 1-(2-chlorothiazol-4-yl)ethanone as a highly electrophilic and reactive substrate for SNAr reactions.

Comparative Reactivity Analysis

To contextualize the utility of 1-(2-chlorothiazol-4-yl)ethanone, we compare its expected reactivity against other well-established chloroheterocyclic substrates. The following comparison is built upon kinetic data from analogous systems and established mechanistic principles.

SubstrateActivating GroupsRelative Reactivity (vs. 2-Chlorothiazole)Rationale & Supporting Data
2-ChlorothiazoleAza-activation only1 (Baseline)The intrinsic reactivity of the 2-chlorothiazole system. The C2 position is generally the most reactive site for nucleophilic attack.[5]
1-(2-Chlorothiazol-4-yl)ethanone Aza-activation + 4-Acetyl (EWG)High (Estimated >10⁴)The C4-acetyl group provides strong, resonance-based stabilization of the Meisenheimer intermediate, drastically increasing the reaction rate. While no direct value exists, the effect is expected to be substantial.
2-Chloro-5-nitrothiazoleAza-activation + 5-Nitro (EWG)Very High (~1.6 x 10⁷)The 5-nitro group is in a para-like position and provides exceptional resonance stabilization. Kinetic studies show it is ~16 million times more reactive than 5-methyl-2-chlorothiazole.[2] This serves as an upper benchmark for EWG activation in this system.
2-ChloropyridineAza-activation onlyModerate-High As a six-membered ring, pyridine provides strong aza-activation. While direct kinetic comparison varies with conditions, it is a classic example of a reactive chloroheterocycle.

Analysis: 1-(2-chlorothiazol-4-yl)ethanone is predicted to be significantly more reactive than unsubstituted 2-chlorothiazole due to the powerful activating effect of the C4-acetyl group. Its reactivity is likely lower than that of the hyper-activated 2-chloro-5-nitrothiazole, but it offers a more versatile synthetic handle; the acetyl group can be used for subsequent transformations (e.g., reduction, condensation) where a nitro group might be problematic. This positions the molecule as an ideal substrate for achieving high-yield SNAr reactions under mild conditions, avoiding the harsh temperatures often required for less activated systems.

Mechanistic Considerations & Workflow Visualization

The SNAr reaction proceeds through a well-defined pathway. The key is the formation of the stabilized anionic intermediate.

Experimental_Workflow A Reaction Setup (Substrate, Solvent, Base) B Nucleophile Addition (e.g., Morpholine) A->B C Controlled Heating (e.g., 80-120 °C) B->C D Reaction Monitoring (TLC or LC-MS) C->D E Aqueous Workup (Quench, Extract) D->E Upon Completion F Purification (Column Chromatography) E->F G Characterization (NMR, HRMS) F->G H Final Product G->H

Caption: Standard experimental workflow for SNAr synthesis and purification.

Experimental Protocol: Synthesis of 1-(2-(Morpholin-4-yl)thiazol-4-yl)ethanone

This protocol describes a representative SNAr reaction using morpholine as the nucleophile. The conditions are adapted from robust procedures for SNAr on activated chloroheterocycles. [6][7] Reagents & Equipment:

  • 1-(2-Chlorothiazol-4-yl)ethanone (1.0 eq)

  • Morpholine (1.5 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-(2-chlorothiazol-4-yl)ethanone (e.g., 1.00 g, 5.70 mmol, 1.0 eq) and finely powdered potassium carbonate (1.58 g, 11.4 mmol, 2.0 eq).

  • Solvent & Nucleophile Addition: Add anhydrous DMSO (e.g., 20 mL) to the flask, followed by morpholine (0.75 mL, 8.55 mmol, 1.5 eq) via syringe.

    • Scientist's Note: DMSO is an excellent polar aprotic solvent for SNAr, as it effectively solvates the cation (K⁺) without strongly solvating the nucleophile, enhancing its reactivity. K₂CO₃ serves as a mild base to neutralize any generated HCl in situ.

  • Heating & Monitoring: Equip the flask with a reflux condenser and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, sampling every 1-2 hours. The reaction is typically complete within 4-8 hours.

  • Workup: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Pour the mixture into a separatory funnel containing water (100 mL) and extract with ethyl acetate (3 x 50 mL).

    • Scientist's Note: The aqueous quench removes the DMSO and inorganic salts. Multiple extractions ensure efficient recovery of the product.

  • Washing & Drying: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude residue can be purified by flash column chromatography on silica gel, typically using a gradient of hexane/ethyl acetate to afford the pure product.

  • Characterization: Confirm the structure and purity of the final product, 1-(2-(morpholin-4-yl)thiazol-4-yl)ethanone, by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion for the Drug Development Professional

1-(2-Chlorothiazol-4-yl)ethanone emerges as a highly proficient and valuable building block for SNAr-mediated library synthesis. Its dual-activated nature ensures high reactivity, allowing for nucleophilic substitution under relatively mild conditions with a broad range of nucleophiles (amines, thiols, alcohols). This translates to greater functional group tolerance, faster reaction times, and higher yields compared to less activated chloroheterocycles. The presence of the acetyl group provides a secondary point for chemical modification, enabling divergent synthesis from a common intermediate. For professionals in drug development, employing this substrate can accelerate the structure-activity relationship (SAR) exploration process, providing rapid access to diverse chemical matter centered on the privileged 2-aminothiazole scaffold.

References

  • Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. (n.d.). International Journal of Engineering Research and General Science. Retrieved February 21, 2026, from [Link]

  • Reactivity of thiazole derivatives. IV. Kinetics and mechanisms of the reaction of 2-halogeno-4(5)-X-thiazoles with methoxide ion. (n.d.). Academia.edu. Retrieved February 21, 2026, from [Link]

  • Bera, P., & Khawas, K. (2025). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen and Prosperity, 2(2). Retrieved February 21, 2026, from [Link]

  • Berber, N. (2019). Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. Sakarya University Journal of Science, 23(4), 554-558. Retrieved February 21, 2026, from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved February 21, 2026, from [Link]

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (2022). Frontiers in Chemistry, 10. Retrieved February 21, 2026, from [Link]

  • Ibrahim, M. A., et al. (2018). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Journal of Physical Organic Chemistry, 31(1), e3744. Retrieved February 21, 2026, from [Link]

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (2022, June 8). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Nucleophilic Substitution with amines. (2021, March 2). YouTube. Retrieved February 21, 2026, from [Link]

  • Nucleophilic Substitution with Amines. (2020, June 25). YouTube. Retrieved February 21, 2026, from [Link]

  • Nucleophilic Substitution Reactions. (n.d.). Dr. Murugesan's Chemistry Page. Retrieved February 21, 2026, from [Link]

  • Iqbal, M. A., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1104. Retrieved February 21, 2026, from [Link]

  • Gutekunst, W. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research. Retrieved February 21, 2026, from [Link]

  • Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1993-2001. Retrieved February 21, 2026, from [Link]

  • Synthesis and structure of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity. (2025, November 1). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Khan, A., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry, 12. Retrieved February 21, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps. Retrieved February 21, 2026, from [Link]

  • 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. (n.d.). Organic Syntheses. Retrieved February 21, 2026, from [Link]

  • Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved February 21, 2026, from [Link]

  • Hope, A. G., & Boyle, R. W. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Chemistry – A European Journal, 26(48), 10793-10809. Retrieved February 21, 2026, from [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2025, October 16). ResearchGate. Retrieved February 21, 2026, from [Link]

Sources

GC-MS Profiling of Thiazole Ethanone Intermediates: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazole ethanones (e.g., 1-(1,3-thiazol-2-yl)ethanone) are critical pharmacophores in the synthesis of antimicrobial, anti-inflammatory, and neuroprotective agents. While High-Performance Liquid Chromatography (HPLC) remains the standard for release testing, Gas Chromatography-Mass Spectrometry (GC-MS) offers superior utility during early-stage process development.

This guide argues that for intermediate profiling—where identifying uncharacterized side-products is paramount—GC-MS (EI) outperforms LC-MS (ESI) due to the structural fingerprinting capabilities of Electron Ionization. We present a validated protocol designed to overcome the specific challenges of thiazole analysis: basic nitrogen-induced peak tailing and thermal lability.

The Analytical Challenge: Why Thiazoles are Difficult

Thiazole intermediates present a unique "Goldilocks" problem in chromatography:

  • Basicity & Tailing: The nitrogen atom in the thiazole ring (

    
    ) acts as a Lewis base. In GC, this nitrogen interacts with active silanol sites on the column stationary phase and inlet liners, leading to severe peak tailing and loss of sensitivity.
    
  • Thermal Instability: While "ethanone" derivatives are generally volatile, the acetyl side chain can be susceptible to thermal degradation (deacetylation) at high inlet temperatures, creating false impurity profiles.

  • Isomeric Complexity: Regioisomers (e.g., 2-acetyl vs. 4-acetyl vs. 5-acetyl thiazole) often co-elute on standard C18 LC columns but can be resolved via capillary GC based on boiling point differences.

Comparative Analysis: GC-MS vs. Alternatives

The following comparison highlights why GC-MS is the preferred technique for structural elucidation of synthetic impurities, whereas LC-MS is superior for trace quantification of thermally unstable targets.

Table 1: Performance Matrix for Thiazole Intermediates
FeatureGC-MS (EI) LC-MS (ESI) GC-FID
Primary Utility Unknown Identification (Library Search)Trace Quantitation / Polar ImpuritiesRoutine Purity Assay (High Linear Range)
Structural Data High (Fragmentation Fingerprint)Low (Mostly

, little fragmentation)
None (Retention time only)
Sample Prep Simple (LLE / Dilution)Simple (Dilution)Simple (Dilution)
Isomer Resolution Excellent (Capillary efficiency)ModerateExcellent
Limit of Detection ~1-10 pg (SIM mode)~0.1-1 pg (MRM mode)~100 pg
Cost/Run Low (He/H2 gas)High (HPLC Solvents)Lowest
Risk Factor Thermal degradation in inletMatrix suppressionCo-elution of unknowns
Decision Logic for Method Selection

The following diagram illustrates the decision pathway for selecting the correct analytical modality based on the intermediate's physicochemical properties.

method_selection Start Start: Thiazole Intermediate Analysis Volatility_Check Is the sample volatile (< 350°C BP)? Start->Volatility_Check Polarity_Check Contains free -OH, -COOH, or -NH2 groups? Volatility_Check->Polarity_Check Yes LCMS_Path Select LC-MS (ESI) Volatility_Check->LCMS_Path No (Thermally Labile) Derivatization Can it be derivatized (BSTFA/TMS)? Polarity_Check->Derivatization Yes GCMS_Path Select GC-MS (EI) Polarity_Check->GCMS_Path No (Non-polar) Derivatization->GCMS_Path Yes (Stable Derivative) Derivatization->LCMS_Path No FID_Path Select GC-FID GCMS_Path->FID_Path Method Validated for Routine QC?

Figure 1: Decision tree for analytical method selection. Blue nodes represent physical property checks; Green represents the GC-MS pathway.

Optimized GC-MS Protocol

This protocol is designed to minimize nitrogen-silanol interactions and prevent thermal degradation of the acetyl group.

A. Sample Preparation[1][2][3]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Avoid Methanol (can react with acyl groups in the injector).

  • Concentration: 100–500 µg/mL (ppm).

  • Derivatization (Conditional): If the intermediate contains a free amine or hydroxyl group on the ring, add 50 µL N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS. Incubate at 60°C for 30 mins.

B. Instrument Parameters (Agilent/Shimadzu Standard)
ParameterSettingRationale
Column DB-5ms UI (or equivalent) 30m x 0.25mm x 0.25µm"UI" (Ultra Inert) is critical to prevent peak tailing of basic thiazoles.
Inlet Temp 240°CHigh enough to volatilize, low enough to prevent deacetylation.
Injection Mode Split (10:1 to 50:1)Prevents column overload; sharpens peaks.
Liner Ultra Inert Split Liner with WoolWool increases surface area for vaporization but must be deactivated to stop adsorption.
Carrier Gas Helium @ 1.2 mL/minConstant flow mode maintains resolution during temp ramp.
Oven Program 60°C (1 min)

20°C/min

280°C (3 min)
Fast ramp prevents thermal stress; low initial temp focuses volatiles.
Transfer Line 280°CPrevents condensation before MS source.
Ion Source 230°C (EI Source)Standard EI temp.
Scan Range m/z 35 – 450Captures low mass fragments (HCN, CH3) and molecular ion.

Structural Elucidation: Fragmentation Mechanics

Understanding the fragmentation of thiazole ethanones is the key to distinguishing the product from impurities.

Key Diagnostic Ions for 2-Acetylthiazole (MW 127):

  • m/z 127 (

    
    ):  Molecular ion. Usually strong and stable.
    
  • m/z 112 (

    
    ):  Loss of methyl radical (
    
    
    
    ). This confirms the acetyl group.
  • m/z 99 (

    
    ):  Loss of CO. Characteristic of carbonyls.
    
  • m/z 58 (

    
    ):  Ring cleavage/rearrangement.
    
  • m/z 43 (

    
    ):  Acetyl cation (very common, but confirms the side chain).
    
Fragmentation Pathway Diagram[4]

fragmentation M_Ion Molecular Ion (M+) m/z 127 M_Minus_15 [M - CH3]+ Acylium Ion m/z 112 M_Ion->M_Minus_15 - •CH3 (Alpha Cleavage) M_Minus_28 [M - CO]+ m/z 99 M_Ion->M_Minus_28 - CO Acetyl Acetyl Cation m/z 43 M_Ion->Acetyl Alpha Cleavage Ring_Frag Thiazole Ring Frag m/z 58 M_Minus_28->Ring_Frag Ring Disintegration

Figure 2: Primary Electron Ionization (EI) fragmentation pathways for 2-acetylthiazole.

Troubleshooting & Validation (Self-Validating System)

To ensure the protocol is trustworthy, implement these system suitability tests (SST) before every run.

The "Tailing Factor" Test

Inject a standard of Pyridine or pure 2-Acetylthiazole before your samples.

  • Acceptance Criteria: Tailing Factor (

    
    ) < 1.3.
    
  • Failure Mode: If

    
    , the inlet liner is active. Action:  Replace liner with a fresh Ultra Inert liner. Do not just trim the column; the liner is usually the culprit for basic compounds.
    
The "Ghost Peak" Check

Run a blank solvent injection (DCM) immediately after the highest concentration standard.

  • Acceptance Criteria: No peaks > 0.1% of the standard area at the retention time of the thiazole.

  • Failure Mode: Carryover. Action: Increase final oven hold time or increase split flow.

Isotope Ratio Validation

Thiazoles contain Sulfur. The natural abundance of


 is ~4.2%.
  • Validation: Check the M+2 peak (m/z 129 for 2-acetylthiazole). It should be approximately 4-5% of the M+ peak height.

  • Utility: If the M+2 peak is missing or <1%, you have misidentified the peak (likely an oxazole or furan impurity).

References

  • Vertex AI Search. (2026). Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. PubMed. Link

  • Agilent Technologies. (2025). Analysis of Pharmacologically Relevant Compounds using GC/MSD. Agilent Technical Library. Link

  • Conquer Scientific. (2023). The Difference Between GC/MS and LC/MS Systems. Link

  • Global Journals. (2014). Analysis by GC-MS of an Aza-Michael Reaction Catalyzed by CALB. Link

  • ChemGuide. (2025). Fragmentation Patterns in Mass Spectra. Link

Safety Operating Guide

Operational Disposal Protocol: 1-(2-Chlorothiazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

As a Senior Application Scientist, I cannot overstate the importance of segregating halogenated heteroaromatics like 1-(2-Chlorothiazol-4-yl)ethanone. While often categorized generically as "organic waste," the presence of both chlorine and sulfur within the thiazole ring dictates a specific destruction pathway.[1]

The Core Directive: This compound must never be disposed of via sanitary sewer systems or standard trash.[1][2] It requires high-temperature incineration equipped with acid gas scrubbers.[1] Improper disposal risks the formation of hydrochloric acid (HCl) and sulfur oxides (SOx) in the environment or within unequipped incinerators, leading to regulatory non-compliance and infrastructure corrosion.[2]

Hazard Assessment & Technical Rationale

Before initiating disposal, operators must understand the why behind the safety protocols. The following table synthesizes the GHS classifications with their operational implications.

GHS CodeHazard StatementOperational Implication for Disposal
H302 Harmful if swallowedHygiene: Zero-tolerance for cross-contamination on gloves/surfaces during waste transfer.[1]
H315 Causes skin irritationPPE: Double nitrile gloving recommended during solid waste handling to prevent dermal absorption.[1][2]
H319 Causes serious eye irritationContainment: Waste containers must be wide-mouthed to prevent splash-back; eye protection is mandatory.[1]
H335 May cause respiratory irritationVentilation: All disposal transfers must occur inside a certified fume hood.[1]
Combustion Releases HCl, NOx, SOxDestruction: Must be routed to a facility with wet scrubbing capabilities.[1]

Technical Insight: The thiazole ring is relatively stable.[1][2] Thermal destruction requires temperatures exceeding 1,000°C to ensure complete mineralization and prevent the formation of incomplete combustion byproducts.[1][2]

Pre-Disposal Logistics: The "Stop, Check, Segregate" System

To ensure a self-validating workflow, adhere to this segregation logic before moving the chemical.

A. Segregation (The Critical Step)[1][2]
  • Do NOT Mix With: Oxidizers (peroxides, nitrates) or strong bases.[1][2][3] Thiazoles can react exothermically with strong oxidizers.[1][2]

  • Compatible Stream: Halogenated Organic Waste .[1][2][4]

    • Why? Disposal facilities separate waste streams based on halogen content (>1% or <1%).[1][2] Because this molecule contains Chlorine, it must go into the Halogenated stream.[1] Putting it in "Non-Halogenated" waste leads to costly re-classification fees and potential safety violations at the incineration plant.[1][2]

B. Packaging Requirements
  • Solids: High-Density Polyethylene (HDPE) wide-mouth jars.[1][2]

  • Liquids (Mother Liquors): Glass or HDPE carboys.[1][2]

  • Cap: Vented caps are preferred if the waste solution contains volatile solvents, though the solid itself is stable.[1]

Step-by-Step Disposal Procedure
Phase 1: Waste Characterization & Labeling[1][2]
  • Identify the State: Is the waste pure solid 1-(2-Chlorothiazol-4-yl)ethanone, or is it dissolved in a solvent (e.g., DCM, Ethyl Acetate)?

  • Labeling:

    • Attach a hazardous waste tag immediately upon generation.[1]

    • Constituents: List "1-(2-Chlorothiazol-4-yl)ethanone" explicitly.

    • Hazard Checkbox: Mark "Toxic," "Irritant," and "Halogenated."[1][2]

Phase 2: Transfer Protocol
  • Engineering Controls: Move the waste container into the fume hood.

  • PPE: Wear safety glasses, lab coat, and Nitrile gloves (minimum thickness 0.11 mm).[1][2]

  • Transfer:

    • If Solid: Use a disposable spatula to transfer into the solid waste container.[1][2] Wipe the spatula with a solvent-dampened tissue and dispose of the tissue in the same container.[1][2]

    • If Liquid: Pour slowly using a funnel to avoid splashing.[1][2] Rinse the funnel with a small amount of compatible solvent (e.g., acetone) and add rinsate to the waste.[2]

Phase 3: Final Handoff
  • Secondary Containment: Place the primary waste container into a secondary tray during storage to capture potential leaks.[1]

  • EHS Notification: Contact your facility's Environmental Health & Safety (EHS) department for pickup.[1][2]

  • Manifesting: Ensure the manifest lists the waste code for Halogenated Solvents/Organics (often consolidated under generic codes like F002 or D001 depending on the solvent carrier, or specific state codes for solid toxic organics).[1][2]

Spill Management Protocol (Immediate Action)

If a spill occurs during the disposal process:

  • Evacuate & Ventilate: If the spill is significant (>10g) and dust is airborne, clear the immediate area.[1][2]

  • PPE Upgrade: Don a half-mask respirator with organic vapor/acid gas cartridges (P100) if dust/fumes are present.[1][2]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust dispersion, then sweep carefully.[1][2]

    • Liquids: Absorb with vermiculite or sand.[1][2] Do not use combustible materials like sawdust. [1][2]

  • Disposal of Debris: All cleanup materials must be treated as hazardous chemical waste (Halogenated).[1][2]

Visual Workflow: Decision Matrix

The following diagram outlines the logical flow for disposing of 1-(2-Chlorothiazol-4-yl)ethanone, ensuring no critical decision points are missed.

DisposalWorkflow Start Waste Generation: 1-(2-Chlorothiazol-4-yl)ethanone StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Pure Compound LiquidPath Liquid Solution (Mother Liquor) StateCheck->LiquidPath Dissolved SegregationSolid Segregate: Solid Toxic/Irritant SolidPath->SegregationSolid SegregationLiquid Segregate: Halogenated Organic Liquid LiquidPath->SegregationLiquid ContainerSolid Container: HDPE Wide-Mouth Jar SegregationSolid->ContainerSolid ContainerLiquid Container: Glass/HDPE Carboy SegregationLiquid->ContainerLiquid Labeling Labeling: Mark 'Halogenated' & 'Irritant' ContainerSolid->Labeling ContainerLiquid->Labeling Destruction Final Destruction: High-Temp Incineration (w/ Acid Scrubbers) Labeling->Destruction Handover to EHS

Figure 1: Decision matrix for the safe segregation and disposal of halogenated thiazole derivatives.

References
  • Fisher Scientific. (2021).[1][2] Safety Data Sheet: 2-Chlorothiazole-4-carboxylic acid (Related Derivative).[1][2] Retrieved from [1][2]

  • AK Scientific. (2024).[1][2] Safety Data Sheet: 4-Chlorothiazole (Structural Analog).[1][2] Retrieved from [1][2]

  • US Environmental Protection Agency (EPA). Regulations for Halogenated Organic Waste (40 CFR Part 268).[1][2] Retrieved from [1][2]

  • PubChem. (n.d.).[1][2] Compound Summary: 1-(2-Chlorothiazol-4-yl)ethanone.[1][2] National Library of Medicine.[1][2] Retrieved from [2]

(Note: While specific SDSs for the exact ketone derivative are proprietary to specific vendors, the hazard profile is extrapolated from the verified halogenated thiazole class properties found in the citations above.)

Sources

Mastering the Safe Handling of 1-(2-Chlorothiazol-4-yl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As research and development in pharmaceuticals advance, the synthesis and handling of novel chemical compounds are becoming increasingly common. One such compound, 1-(2-Chlorothiazol-4-yl)ethanone, presents unique handling requirements that necessitate a thorough understanding of its potential hazards and the corresponding safety protocols. This guide, designed for researchers, scientists, and drug development professionals, provides essential, immediate safety and logistical information for the handling and disposal of this compound, ensuring a secure laboratory environment.

Understanding the Hazard Landscape

While a specific Safety Data Sheet (SDS) for 1-(2-Chlorothiazol-4-yl)ethanone is not publicly available, analysis of structurally similar compounds, such as 2-chlorothiazole derivatives, provides critical insights into its potential hazard profile. These related compounds are consistently classified as irritants to the skin and eyes, and may cause respiratory irritation.[1][2] Therefore, it is prudent to handle 1-(2-Chlorothiazol-4-yl)ethanone with the assumption that it possesses similar hazardous properties.

The primary routes of exposure are inhalation, skin contact, and eye contact.[3] Ingestion is also a potential route of exposure, although less common in a controlled laboratory setting.[1] Symptoms of overexposure may include redness and irritation of the skin and eyes, and respiratory discomfort.[1][2]

Hazard ClassificationPotential Effects
Skin Irritation Causes skin irritation.[1]
Eye Irritation Causes serious eye irritation.[1]
Respiratory Irritation May cause respiratory irritation.[2]
Acute Toxicity (Oral) May be harmful if swallowed.
Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment (PPE) strategy is paramount to mitigate the risks associated with handling 1-(2-Chlorothiazol-4-yl)ethanone. The following PPE is mandatory for all personnel handling this compound:

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield worn over safety goggles is essential to provide full-face protection.[1] This is because the eyes are particularly vulnerable to chemical splashes, which can cause serious and irreversible damage.

  • Skin and Body Protection: A laboratory coat is required to protect against incidental skin contact. For tasks with a higher potential for splashes or spills, chemically resistant aprons or coveralls should be worn. Full-length pants and closed-toe shoes are mandatory at all times in the laboratory.

  • Hand Protection: Compatible chemical-resistant gloves are essential. Nitrile gloves are a common choice for many laboratory chemicals, but it is crucial to consult the glove manufacturer's compatibility chart for the specific chemical being handled, if available. Always inspect gloves for any signs of degradation or perforation before use.

  • Respiratory Protection: All handling of 1-(2-Chlorothiazol-4-yl)ethanone should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] If work must be performed outside of a fume hood, or if ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment. The following protocols provide a clear, step-by-step guide for the safe use and disposal of 1-(2-Chlorothiazol-4-yl)ethanone.

Safe Handling Protocol
  • Preparation: Before beginning any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Have a spill kit readily accessible.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to minimize the risk of inhaling dust or vapors. Use a spatula or other appropriate tool to handle the solid compound.

  • In-Use Handling: Keep the container of 1-(2-Chlorothiazol-4-yl)ethanone closed when not in use. Avoid creating dust. If the compound is in a solution, handle it with the same level of caution.

  • Post-Handling: After handling, thoroughly wash your hands with soap and water, even if you were wearing gloves.[1] Decontaminate all work surfaces and equipment used.

Emergency Procedures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Spill Response
  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.

  • Clean-up: Carefully sweep or scoop up the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable decontamination solution.

Disposal Plan

All waste containing 1-(2-Chlorothiazol-4-yl)ethanone, including contaminated labware and absorbent materials, must be treated as hazardous waste.

  • Segregation: Collect all waste in a designated, properly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "1-(2-Chlorothiazol-4-yl)ethanone".

  • Storage: Store the waste container in a designated satellite accumulation area until it is collected by the institution's environmental health and safety department or a licensed hazardous waste disposal contractor.

  • Disposal: The disposal of this chemical waste must be carried out by a licensed and approved waste disposal company, in accordance with all local, state, and federal regulations.[1] Do not dispose of this chemical down the drain or in the regular trash.[4]

Visualizing the Workflow

To further clarify the safe handling and disposal process, the following diagram illustrates the key steps and decision points.

Safe Handling and Disposal Workflow for 1-(2-Chlorothiazol-4-yl)ethanone cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_spill_kit Ensure Spill Kit is Accessible prep_fume_hood->prep_spill_kit handling_weigh Weigh and Transfer prep_spill_kit->handling_weigh handling_use In-Use Operations handling_weigh->handling_use handling_close Keep Container Closed handling_use->handling_close emergency_spill Spill handling_use->emergency_spill emergency_exposure Personal Exposure handling_use->emergency_exposure post_decontaminate Decontaminate Surfaces & Equipment handling_close->post_decontaminate post_wash Wash Hands Thoroughly post_decontaminate->post_wash disposal_collect Collect in Labeled Hazardous Waste Container post_decontaminate->disposal_collect end_safe End (Safe Completion) post_wash->end_safe disposal_store Store in Satellite Accumulation Area disposal_collect->disposal_store disposal_professional Professional Disposal disposal_store->disposal_professional start Start start->prep_ppe

Caption: A flowchart outlining the key stages of safe handling and disposal for 1-(2-Chlorothiazol-4-yl)ethanone.

References

  • Thor Specialities (UK) LTD. (2019, November 6). Safety Data Sheet: ACTICIDE LT 2. Retrieved from [Link]

  • Henkel South Africa (PTY) Ltd. (2024, May 24). Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021, published in GG 44348. Retrieved from [Link]

  • Unknown. (2021, November 25). Material Safety Data Sheet.
  • Synerzine. (2018, June 22). Safety Data Sheet: Ethanone, 1-(2,4-dimethyl-5-thiazolyl)-. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.